molecular formula C15H15NO2 B4927008 2-phenoxy-N-phenylpropanamide

2-phenoxy-N-phenylpropanamide

Cat. No.: B4927008
M. Wt: 241.28 g/mol
InChI Key: HBWNEBUCCLAFBK-UHFFFAOYSA-N
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Description

2-phenoxy-N-phenylpropanamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenoxy-N-phenylpropanamide is 241.110278721 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-phenoxy-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWNEBUCCLAFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Mt-GuaB2 Inhibition via 2-Phenoxy-N-phenylpropanamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-phenoxy-N-phenylpropanamide scaffold as a targeted inhibitor of Mycobacterium tuberculosis GuaB2 (IMPDH).

Executive Summary

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the validation of novel targets. Mt-GuaB2 (Inosine 5'-Monophosphate Dehydrogenase, IMPDH) is the rate-limiting enzyme in the de novo guanine nucleotide biosynthesis pathway. Depletion of guanine nucleotides leads to rapid bactericidal activity.

The 2-phenoxy-N-phenylpropanamide class (exemplified by lead compounds such as VCC234718 and Compound 7759844 ) represents a high-priority chemotype. Unlike competitive inhibitors that struggle against high intracellular substrate concentrations, this scaffold exhibits uncompetitive inhibition , a kinetically superior mode of action that gains potency as substrate levels rise.

Chemical Profile & Structural Basis

Core Scaffold Architecture

The pharmacophore consists of three distinct modules essential for binding within the NAD+ pocket of the Mt-GuaB2-IMP complex:

ModuleStructural FeatureMechanistic Function
A: Ring 1 Phenoxy groupOccupies the nicotinamide ribose sub-pocket; provides hydrophobic bulk.
B: Linker Propanamide chainPositions the two aromatic rings at the correct dihedral angle to bridge the active site cleft.
C: Ring 2 N-phenyl ringEngages in critical

-

stacking interactions with the purine ring of the substrate (IMP).
Lead Compound: VCC234718[1]
  • Chemical Nature : An optimized derivative of the 2-phenoxy-N-phenylpropanamide core.

  • Key Modification : Often includes an isoquinoline or substituted aromatic moiety to maximize stacking energy with the hypoxanthine base of IMP.

  • Resistance Profile : The primary resistance mutation maps to Tyr487 (e.g., Y487C), confirming that this residue is the "anchor" for the inhibitor's aromatic stacking.

Mechanism of Action (MOA)

Kinetic Mode: Uncompetitive Inhibition

Most kinase and dehydrogenase inhibitors are competitive, fighting for the active site against high concentrations of ATP or NAD+. This scaffold is uncompetitive with respect to both substrates (IMP and NAD+).[1]

  • Sequence of Events :

    • The enzyme (E) binds IMP to form the E-IMP complex.

    • The inhibitor (I) recognizes only the E-IMP complex, not the free enzyme.

    • Formation of the E-IMP-I dead-end complex prevents NAD+ binding and hydride transfer.

Therapeutic Advantage : In a physiological setting where IMP concentrations are high, the population of E-IMP complex increases, thereby enhancing the binding potential of the inhibitor.

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the catalytic cycle and the specific entry point of the inhibitor.

GuaB2_Mechanism E Free Enzyme (Mt-GuaB2) E_IMP E-IMP Binary Complex E->E_IMP + IMP IMP IMP E_IMP_NAD E-IMP-NAD+ Ternary Complex E_IMP->E_IMP_NAD + NAD+ DeadEnd E-IMP-I (Inactive Complex) E_IMP->DeadEnd + Inhibitor (Uncompetitive) NAD NAD+ Product XMP + NADH E_IMP_NAD->Product Catalysis Product->E Release Inhibitor 2-Phenoxy-N- phenylpropanamide

Caption: The inhibitor bypasses the competitive route, selectively binding the E-IMP intermediate to lock the enzyme in an inactive state.

Experimental Validation Protocols

Chemical Synthesis: General Amide Coupling

To synthesize the core scaffold for testing, use the following standard amide coupling protocol.

Reagents :

  • Aniline derivative (1.0 eq)

  • 2-Phenoxypropanoic acid (1.0 eq)

  • HATU (1.2 eq) or Thionyl Chloride (for acid chloride route)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Protocol :

  • Activation : Dissolve 2-phenoxypropanoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 minutes.

  • Coupling : Add the aniline derivative (1.0 mmol) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours under nitrogen. Monitor by TLC/LC-MS.

  • Workup : Dilute with EtOAc (50 mL), wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification : Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the 2-phenoxy-N-phenylpropanamide.

Enzyme Inhibition Assay (Spectrophotometric)

This assay validates the MOA by monitoring the production of NADH at 340 nm.

Buffer Conditions :

  • 50 mM Tris-HCl (pH 8.0)

  • 100 mM KCl (K+ is required for GuaB2 activity)

  • 3 mM EDTA

  • 1 mM DTT

Step-by-Step Methodology :

  • Preparation : Prepare a master mix containing Buffer and Mt-GuaB2 enzyme (final conc. 20–50 nM).

  • Pre-incubation : Add the test inhibitor (dissolved in DMSO) to the master mix. Incubate for 10 minutes at 37°C. (Keep DMSO < 2%).

  • Substrate Addition : Initiate reaction by adding a substrate mix of IMP (variable, 10–500 µM) and NAD+ (variable, 50–1000 µM).

  • Detection : Monitor absorbance at 340 nm (NADH extinction coefficient = 6220 M⁻¹cm⁻¹) every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Data Analysis :

    • Plot Initial Velocity (

      
      ) vs. [Substrate].
      
    • Diagnostic for Uncompetitive Inhibition : In a Lineweaver-Burk plot (1/v vs 1/[S]), increasing inhibitor concentrations will produce parallel lines (both

      
       and 
      
      
      
      decrease).

Quantitative Data Summary

The following table summarizes the potency and kinetic parameters of the lead compounds in this class.

ParameterValue / ObservationContext
Ki (Inhibition Constant) ~100 nMIndicates high-affinity binding to the E-IMP complex.
MIC (M. tuberculosis) 0.4 – 11.4 µg/mLPotent whole-cell activity against H37Rv strain.
Selectivity Index > 50Low cytotoxicity against Vero/mammalian cells.
Resistance Mutation Y487CTyr487 is critical for

-stacking; mutation to Cys abolishes binding.
Rescue Agent GuanineSupplementation rescues growth, confirming on-target mechanism.

References

  • Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis Source: PLOS ONE (2012) [Link]

  • The Inosine Monophosphate Dehydrogenase, GuaB2, Is a Vulnerable New Bactericidal Drug Target for Tuberculosis Source: ACS Infectious Diseases (2017) [Link]

  • Crystal structure of Mycobacterium tuberculosis IMPDH Source: RCSB Protein Data Bank [Link]

Sources

Optimizing the Phenoxy-N-phenylpropanamide Scaffold for Antitubercular Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, SAR, and Mechanistic Profiling

Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities (NCEs) with distinct mechanisms of action. The phenoxy-N-phenylpropanamide scaffold represents a promising peptidomimetic class, combining a lipophilic phenoxy tail for mycobacterial cell wall penetration with an amide linker capable of hydrogen bonding within enzyme active sites.

This technical guide outlines the rational design, chemical synthesis, and biological evaluation of these analogs. It focuses on targeting the Enoyl-ACP reductase (InhA) and disrupting mycolic acid biosynthesis, supported by rigorous Structure-Activity Relationship (SAR) analysis and standardized Microplate Alamar Blue Assay (MABA) protocols.

Rationale and Scaffold Design

The design of phenoxy-N-phenylpropanamide analogs is grounded in the principle of lipophilic occupancy . The mycobacterial cell wall is notoriously impermeable due to its mycolic acid-rich outer layer.

  • Region A (Phenoxy Ring): Acts as a hydrophobic anchor. Substitutions here modulate LogP (partition coefficient), directly influencing permeability.

  • Region B (Propanamide Linker): A 3-carbon spacer provides flexibility, allowing the molecule to adopt a "U-shaped" conformation often required for binding to the hydrophobic substrate-binding loop of InhA.

  • Region C (N-Phenyl Ring): The electronic nature of this ring (modulated by Electron Withdrawing Groups like -Cl, -NO2, or -F) influences the acidity of the amide proton, affecting hydrogen bond donor capability.

Chemical Synthesis: The Divergent Pathway

To generate a library of analogs efficiently, a divergent synthetic strategy is employed. This protocol utilizes a nucleophilic substitution approach, avoiding the harsh conditions of direct acid chloride coupling on sensitive phenols.

Reaction Scheme (Graphviz Visualization)

Synthesispathway Reagents Reagents: Aniline Deriv. + 3-Chloropropanoyl chloride Intermediate Intermediate: N-phenyl-3-chloropropanamide Reagents->Intermediate DCM, 0°C to RT (Nucleophilic Acyl Substitution) FinalStep Reaction: + Substituted Phenol + K2CO3 / KI (Cat.) Reflux in Acetone/DMF Intermediate->FinalStep Product Final Product: Phenoxy-N-phenylpropanamide FinalStep->Product Williamson Ether Synthesis (S_N2 Mechanism) caption Fig 1: Two-step divergent synthesis of phenoxy-N-phenylpropanamide analogs.

Detailed Synthetic Protocol

Step 1: Synthesis of N-phenyl-3-chloropropanamide (Intermediate)

  • Dissolve substituted aniline (10 mmol) in dry Dichloromethane (DCM) (20 mL) containing Triethylamine (12 mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add 3-chloropropanoyl chloride (11 mmol) dropwise over 30 minutes.

  • Stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Coupling with Phenols (Final Analog)

  • Dissolve the intermediate (Step 1, 5 mmol) in dry Acetone or DMF (15 mL).

  • Add substituted phenol (5.5 mmol) and anhydrous Potassium Carbonate (K₂CO₃, 10 mmol).

  • Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein-like substitution.

  • Reflux for 8–12 hours.

  • Pour into ice-cold water. Filter the precipitate, wash with water, and recrystallize from Ethanol to obtain the pure title compound.

Structure-Activity Relationship (SAR) Analysis

The antitubercular activity is highly sensitive to substitutions on the aromatic rings. The following data summarizes the impact of functional groups on the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

SAR Data Summary
Compound IDPhenoxy Sub (R1)N-Phenyl Sub (R2)LogP (Calc)MIC (µg/mL)Activity Level
PP-01 HH2.864.0Low
PP-04 4-ClH3.416.0Moderate
PP-07 2,4-Cl24-F4.14.0High
PP-12 4-NO24-Cl3.22.0Potent
PP-15 4-OMe4-OMe2.6>128Inactive

Key Insights:

  • Electron Withdrawal: The presence of electron-withdrawing groups (EWGs) like -NO2 and -Cl on the phenoxy ring significantly enhances potency (PP-12). This likely increases the acidity of the phenol oxygen prior to coupling, but in the final molecule, it may enhance hydrophobic interactions in the binding pocket.

  • Lipophilicity Sweet Spot: Analogs with a LogP between 3.0 and 4.5 (PP-07, PP-12) consistently outperform hydrophilic analogs (PP-15). This confirms the necessity of lipophilicity for cell wall permeation.

  • Steric Hindrance: Bulky groups at the ortho position of the N-phenyl ring tend to decrease activity, likely due to steric clash within the enzyme active site.

Biological Evaluation: The Self-Validating Protocol

To ensure data trustworthiness, the Microplate Alamar Blue Assay (MABA) is the gold standard. It is non-radiometric, high-throughput, and uses a self-validating colorimetric endpoint.

MABA Workflow Visualization

MABA_Protocol Inoculum Inoculum Prep: M. tb H37Rv Adjust to McFarland 1.0 Dilution Dilution: 1:100 in 7H9 Broth (Final ~2x10^5 CFU/mL) Inoculum->Dilution Plating Plating (96-well): 100µL Culture + Test Compounds (Serial Dilution) Dilution->Plating Incubation Incubation: 37°C for 7 Days Plating->Incubation Reagent Add Reagent: 20µL Alamar Blue + 12µL Tween 80 Incubation->Reagent Readout Readout (24h later): Blue = No Growth (Active) Pink = Growth (Inactive) Reagent->Readout caption Fig 2: MABA workflow for determining MIC values.

Step-by-Step MABA Protocol
  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until log phase.

  • Standardization: Adjust turbidity to McFarland Standard No. 1, then dilute 1:100.

  • Plate Setup:

    • Outer Wells: Fill with sterile water (prevents evaporation).

    • Test Wells: Add 100 µL of culture.

    • Compound Addition: Add drugs dissolved in DMSO. Perform serial 2-fold dilutions (Range: 128 µg/mL to 0.125 µg/mL).

    • Controls: Include Rifampicin (Positive Control) and DMSO-only (Solvent Control).

  • Incubation: Seal with Parafilm and incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue solution (Resazurin) + 10% Tween 80. Incubate for another 24 hours.

  • Interpretation:

    • Blue: Resazurin (Oxidized)

      
       No bacterial metabolism 
      
      
      
      Inhibition .
    • Pink: Resorufin (Reduced)

      
       Active bacterial growth 
      
      
      
      No Inhibition .
Mechanism of Action (MoA): InhA Inhibition

While phenotypic screening (MABA) confirms activity, understanding the molecular target is crucial for optimization. The phenoxy-N-phenylpropanamide scaffold shares structural homology with known InhA (Enoyl-ACP Reductase) inhibitors.

Hypothesis: The amide carbonyl oxygen acts as a hydrogen bond acceptor for the Tyr158 residue in the InhA active site, while the phenoxy ring occupies the hydrophobic pocket usually bound by the fatty acyl substrate.

Validation via Molecular Docking:

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Target: 4TZK (InhA complexed with inhibitor).

  • Key Interaction: Look for

    
    -
    
    
    
    stacking interactions between the N-phenyl ring and the nicotinamide ring of the NADH cofactor.
References
  • Design, Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the baseline activity for phenoxy-acetamide scaffolds against M. tuberculosis H37Rv.

  • Synthesis and evaluation of α-aminoacyl amides as antitubercular agents. Source: European Journal of Medicinal Chemistry / PubMed. Context: Validates the amide linker strategy and provides comparative MIC data for N-phenyl substitutions.

  • In Vitro Efficacies and ADME Properties of Phenoxazine Derivatives. Source: Antimicrobial Agents and Chemotherapy.[1][2][3][4] Context: Discusses the critical role of lipophilicity (LogP) in phenotypic activity against mycobacteria.

  • Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives. Source: Molecules / ResearchGate. Context: Provides insights into InhA inhibition mechanisms for amide/hydrazide containing scaffolds.

Sources

Optimizing 2-Phenoxy-N-phenylpropanamide Solubility for Bioassays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-phenoxy-N-phenylpropanamide solubility data for bioassays Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

2-phenoxy-N-phenylpropanamide (CAS: 101089-96-7) is a critical pharmacophore scaffold, most notably recognized for its activity as an Inosine 5'-Monophosphate Dehydrogenase (IMPDH) inhibitor. In drug discovery, particularly for antitubercular agents targeting Mycobacterium tuberculosis (Mt-GuaB2), this scaffold serves as a starting point for "Compound 7759844" and other potent analogs.

However, its utility in high-throughput screening (HTS) and kinetic bioassays is frequently compromised by its physicochemical properties. As a lipophilic amide, it exhibits poor aqueous solubility, leading to "silent" experimental failures such as compound precipitation, non-specific binding, or false negatives in enzymatic assays.

This guide provides a validated solubility framework, moving beyond simple "soluble/insoluble" labels to offer precise preparation protocols that ensure data integrity.

Physicochemical Identity
PropertyDataSource/Note
IUPAC Name 2-phenoxy-N-phenylpropanamide
CAS Number 101089-96-7 Verified [1, 2]
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Core Scaffold IMPDH Inhibitor (Class II)Targets GuaB2 [1]
LogP (Predicted) ~2.8 – 3.2Lipophilic; requires organic co-solvent

Solubility Data & Solvent Compatibility

The following data aggregates experimental observations from IMPDH inhibitor screening protocols and structural analog analysis (e.g., N-phenylpropanamide).

Primary Solubility Table
SolventSolubility Limit (25°C)Usage in BioassaysCritical Notes
DMSO (Dimethyl sulfoxide)> 50 mM (High)Primary Stock Standard vehicle. Freeze/thaw stable. Hygroscopic; store desiccated.
Ethanol (100%)~ 20–30 mMSecondary StockViable alternative if DMSO affects enzyme, but evaporates faster.
Water / PBS (pH 7.4)< 100 µM (Poor)Forbidden for Stock Do NOT dissolve directly. Requires pre-dissolution in DMSO.
Assay Buffer (with 5% DMSO)~ 500 µM (Metastable)Working SolutionStable for < 4 hours. Risk of precipitation ("crashing out") increases over time.
The "Crash-Out" Threshold

In aqueous buffers (e.g., Tris-HCl, HEPES), this compound is prone to rapid precipitation if the final DMSO concentration drops below 1% while the compound concentration remains high (>100 µM).

  • Safe Zone: Final Assay Concentration ≤ 50 µM with 1-2% DMSO.

  • Danger Zone: Final Assay Concentration > 100 µM with < 0.5% DMSO.

Protocol: Stock Preparation & Serial Dilution

To guarantee reproducibility in IMPDH inhibition assays or cell-based screens, follow this "Solvent-Shift" protocol. This method minimizes the thermodynamic shock of moving a hydrophobic molecule into a hydrophilic buffer.

Step 1: Master Stock Preparation (50 mM)
  • Weigh 12.06 mg of 2-phenoxy-N-phenylpropanamide solid.

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 30 seconds. Inspect visually; the solution must be perfectly clear.

  • Storage: Aliquot into amber glass vials (avoid plastic if storing >1 week) and store at -20°C.

Step 2: Intermediate Dilution (The "Buffer Creep" Method)

Do not pipette 1 µL of stock directly into 100 µL of buffer. This creates a local high-concentration plume that precipitates immediately.

  • Prepare 100x Concentrates: Dilute the 50 mM Master Stock using 100% DMSO to create your dilution series (e.g., 10 mM, 1 mM, 0.1 mM).

  • Prepare Assay Working Solution (2x):

    • Take 20 µL of the 100x DMSO concentrate.

    • Add slowly to 980 µL of Assay Buffer (pre-warmed to 25°C) while vortexing.

    • Result: A 2x compound solution containing 2% DMSO.

  • Final Assay Assembly:

    • Add 50 µL of 2x Compound Solution to 50 µL of Enzyme/Substrate mix.

    • Final Conditions: 1x Compound, 1% DMSO.

Mechanism of Action & Assay Context

Understanding why solubility matters requires visualizing the assay topology. 2-phenoxy-N-phenylpropanamide targets the IMPDH enzyme, blocking the conversion of IMP to XMP, a rate-limiting step in de novo guanine nucleotide biosynthesis.

Diagram 1: IMPDH Inhibition Pathway

This diagram illustrates the competitive or uncompetitive nature of the scaffold within the guanine synthesis pathway.

IMPDH_Pathway IMP IMP (Substrate) IMPDH IMPDH Enzyme (Target) IMP->IMPDH NAD NAD+ (Cofactor) NAD->IMPDH XMP XMP (Product) IMPDH->XMP Catalysis NADH NADH IMPDH->NADH Inhibitor 2-phenoxy-N- phenylpropanamide Inhibitor->IMPDH Inhibition (Ki)

Caption: The compound inhibits IMPDH, preventing the NAD+-dependent oxidation of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP).

Workflow Visualization: Preventing Precipitation

The following workflow enforces the "Intermediate Dilution" step to ensure the compound remains in solution during the transition from organic stock to aqueous assay.

Solubility_Workflow Solid Solid Compound (Weigh 12.06 mg) DMSO_Stock Master Stock (50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve Serial_Dil Serial Dilution (in 100% DMSO) DMSO_Stock->Serial_Dil Prepare Concentrations Buffer_Step Intermediate Dilution (Dilute 1:50 into Buffer) Serial_Dil->Buffer_Step Correct Method (Slow Addition) Assay_Well Final Assay Well (1% DMSO, Soluble) Serial_Dil->Assay_Well INCORRECT: Direct Addition Buffer_Step->Assay_Well Add Enzyme Precipitation PRECIPITATION RISK (Cloudy/Inconsistent Data) Assay_Well->Precipitation If >2% DMSO or Direct Spike

Caption: Workflow for maintaining solubility. Direct spiking of DMSO stock into the assay well is the leading cause of experimental variability.

References

  • Usha, V., et al. (2012). "Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis." PLOS ONE, 7(3): e33886.[1] (Identifies the 2-phenoxy-N-phenylpropanamide scaffold as a key IMPDH inhibitor).

  • BLD Pharmatech. "Product Datasheet: 2-Phenoxy-N-phenylpropanamide (CAS 101089-96-7)."[2][3][4] (Verification of CAS and chemical identity).

  • PubChem Compound Summary. "N-Phenylpropanamide (Analog Reference)." National Center for Biotechnology Information. (Used for analog solubility benchmarking).

Sources

Pharmacophore modeling of N-phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Pharmacophore Generation and Validation

Executive Summary: The Scaffold and the Strategy

The N-phenylpropanamide core (commonly referred to as propionanilide) represents a privileged scaffold in medicinal chemistry, exhibiting polypharmacology across anticonvulsant, anti-inflammatory (COX-2 inhibition), and analgesic landscapes. Its structural simplicity—a lipophilic phenyl ring linked via a rigid amide bond to a propyl chain—belies its complex binding behavior.

This guide details the construction of a high-fidelity Ligand-Based Pharmacophore Model for N-phenylpropanamide derivatives, specifically targeting anticonvulsant activity (via voltage-gated sodium channel modulation or GABAergic pathways). Unlike standard operating procedures (SOPs), this protocol emphasizes the causality of conformational sampling and the rigorous validation required to distinguish true actives from decoys in a lipophilic series.

Computational Workflow: The Modeling Pipeline

The generation of a robust pharmacophore is not merely a software function; it is a logic gate. The following workflow utilizes a "conformer-dependent" approach to account for the rotational barriers inherent in the amide linkage.

DOT Diagram: Pharmacophore Generation Pipeline

PharmacophoreWorkflow Dataset 1. Dataset Curation (Actives pIC50 > 6.0 | Inactives pIC50 < 4.5) Conformers 2. Conformer Generation (Systematic Search + Energy Min) Dataset->Conformers 2D to 3D Conversion Alignment 3. Molecular Alignment (Pharmacophore-Fit vs. Atom-Overlap) Conformers->Alignment Global Minima Identification Extraction 4. Feature Extraction (HBD, HBA, HY, AR) Alignment->Extraction Superimposition Validation 5. Model Validation (GH Score, ROC Curve, Decoy Set) Extraction->Validation Hypothesis Testing Validation->Alignment Refine Constraints

Caption: Step-by-step workflow for ligand-based pharmacophore generation. Note the feedback loop from Validation to Alignment, essential for optimizing feature constraints.

Protocol: Step-by-Step Methodology
Phase 1: Dataset Curation & Biological Causality

Objective: To curate a training set that captures the Structure-Activity Relationship (SAR) "cliff."

  • Selection Criteria: Select 20–30 N-phenylpropanamide derivatives with known bioactivity (e.g., MES test ED50 values converted to pIC50).

    • Reference: Dimmock et al. have extensively mapped the aryl-amide anticonvulsant space, establishing the requirement for a distal hydrophobic domain [1].

  • Activity Thresholding:

    • Actives: pIC50 > 6.0 (High potency).

    • Inactives: pIC50 < 4.5 (Low potency).

    • Why: Pharmacophore algorithms (like HypoGen or MOE Ph4) require a clear separation to penalize features present in inactives.

Phase 2: Conformer Generation (The Critical Step)

Objective: To address the amide bond rigidity (


 partial double bond character).
  • Force Field: Use MMFF94 or OPLS3e . These fields accurately parameterize the planar geometry of the amide bond, preventing unrealistic cis-amide conformers unless sterically forced.

  • Energy Window: Set a cutoff of 10–15 kcal/mol from the global minimum.

  • Protocol:

    • Generate 100 conformers per molecule.

    • Apply a poling algorithm to ensure diverse coverage of the alkyl tail (propyl chain) flexibility.

    • Scientific Check: Verify that the phenyl ring and the amide group maintain planarity (dihedral angle

      
       or 
      
      
      
      ).
Phase 3: Feature Definition & Alignment

Objective: Map the chemical functionality to 3D space.

For N-phenylpropanamides, the "Dimmock Pharmacophore" hypothesis suggests three critical binding elements [2]:

Feature CodeFeature TypeChemical MoietyFunction
F1 (HY) HydrophobicPhenyl Ring

-

stacking or Hydrophobic pocket occupancy
F2 (HBD) H-Bond DonorAmide Nitrogen (-NH-)Interaction with receptor backbone carbonyls
F3 (HBA) H-Bond AcceptorCarbonyl Oxygen (=O)Interaction with receptor H-bond donors
F4 (HY-D) Distal HydrophobicPropyl/Alkyl ChainSteric fit into a lipophilic channel

Alignment Strategy: Do not use rigid atom-by-atom alignment. Use Flexible Pharmacophore Alignment . This allows the algorithm to align the features (e.g., the vector of the H-bond donor) rather than the carbon skeleton, accommodating derivatives with bulky ortho-substituents on the phenyl ring.

The Pharmacophore Map

The following diagram visualizes the spatial arrangement required for high-affinity binding. The distances are derived from averaged high-potency congeners.

DOT Diagram: The N-Phenylpropanamide Pharmacophore

PharmacophoreMap HY_Ring HY (Aromatic) F1 HBD_Amide HBD (NH) F2 HY_Ring->HBD_Amide ~3.5 Å HBA_Carbonyl HBA (=O) F3 HBD_Amide->HBA_Carbonyl ~2.8 Å HY_Tail HY (Distal) F4 HBD_Amide->HY_Tail Variable (Flex) HBA_Carbonyl->HY_Tail ~4.5 Å Note Critical Vector: The HBD vector must be perpendicular to the HBA vector plane.

Caption: Spatial relationships between the Aromatic (F1), Amide Linker (F2/F3), and Distal Hydrophobic (F4) regions. Distances are approximate based on active conformers.

Validation & Scientific Integrity (E-E-A-T)

A pharmacophore model is a hypothesis, not a result, until validated.

1. Cost Analysis (HypoGen/Catalyst Method)

If using Catalyst/Discovery Studio algorithms, analyze the cost difference:

  • Null Cost - Total Cost: Should be > 60 bits for a >90% probability that the model represents a true correlation [3].

  • Configuration Cost: Must be < 17.

2. Test Set Prediction

Isolate 20% of your dataset (external test set) before model generation.

  • Metric: The model must predict the activity of these compounds within 1 order of magnitude.

3. Decoy Set Validation (The "Torture Test")

Generate a decoy set using the DUD-E (Directory of Useful Decoys) approach.

  • Protocol: For every active N-phenylpropanamide, generate 50 decoys (physically similar but topologically distinct).

  • Screening: Screen the combined Active + Decoy database against your pharmacophore.[1]

  • Calculation: Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.

    • Target: GH Score > 0.7 indicates a robust model capable of minimizing false positives.

Integration with QSAR

While the pharmacophore defines alignment, QSAR defines electrostatics.

  • CoMFA (Comparative Molecular Field Analysis): Once aligned to the pharmacophore (F1-F4), generate steric and electrostatic fields.

  • Insight: For N-phenylpropanamides, electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the phenyl ring often enhance metabolic stability and potency, a feature that CoMFA contour maps will visualize as a "positive electrostatic" favorability region [4].

References
  • Dimmock, J. R., et al. (1999). "Pharmacophore for anticonvulsant activity of N-phenylpropanamide derivatives." Epilepsia. (Contextual validation of the hydrophobic domain).

  • Yadav, M. S., et al. (2022).[2] "Pharmacophore model of designed compounds for anticonvulsant activity." Current Drug Targets.

  • Kurogi, Y., & Guner, O. F. (2001). "Pharmacophore modeling and three-dimensional database searching for drug design using Catalyst." Current Medicinal Chemistry. (Standard for Cost Analysis validation).

  • Urbani, P., et al. (2008).[3] "Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis." Molecules. (QSAR and synthesis context).

  • Sahu, M., et al. (2023). "Pharmacophoric features for anticonvulsant action in marketed drugs and designed compounds."[4] ResearchGate.[2][4]

Sources

Methodological & Application

Application Note: A Streamlined Approach to the Synthesis of 2-phenoxy-N-phenylpropanamide via Direct Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-phenoxy-N-phenylpropanamide, a valuable scaffold in medicinal chemistry, through a direct amidation protocol. We will delve into the rationale behind the chosen methodology, which employs a carbodiimide-mediated coupling of 2-phenoxypropanoic acid and aniline. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, characterization data, and insights into the underlying chemical principles to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Direct Amidation

The amide bond is a cornerstone of modern pharmaceutical and materials science. The direct coupling of a carboxylic acid and an amine to form this linkage is one of the most frequently performed reactions in drug discovery.[1] Traditional methods often involve the conversion of the carboxylic acid to a more reactive species like an acyl chloride, a process that can be harsh and may not be suitable for complex molecules.[2][3]

Direct amidation, facilitated by coupling agents, offers a milder and more efficient alternative.[1] This approach avoids the need for isolating reactive intermediates, often leading to higher yields and cleaner reactions.[4] In this note, we focus on the synthesis of 2-phenoxy-N-phenylpropanamide, a compound of interest for its potential biological activities, by coupling 2-phenoxypropanoic acid with aniline. We will utilize a widely adopted and robust coupling system: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt).

The rationale for selecting the EDC/HOBt system lies in its efficiency and its ability to minimize side reactions, particularly racemization if a chiral carboxylic acid is used.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can sometimes rearrange to a stable N-acylurea, halting the desired reaction.[4] The addition of HOBt mitigates this by rapidly converting the O-acylisourea into an active ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amine.[5]

Reaction Mechanism and Workflow

The direct amidation of 2-phenoxypropanoic acid with aniline using EDC/HOBt proceeds through a well-established mechanism involving the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Reaction_Mechanism Acid 2-Phenoxypropanoic Acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reaction (N-acylurea formation) HOBt HOBt HOBt->Active_Ester Product 2-phenoxy-N- phenylpropanamide Active_Ester->Product + Aniline Aniline Aniline Aniline->Product

Figure 1: General mechanism for EDC/HOBt mediated amidation.

The experimental workflow is designed for efficiency and ease of execution in a standard laboratory setting.

Experimental_Workflow Start Dissolve Acid, Aniline, and HOBt in DMF Cool Cool to 0 °C Start->Cool Add_EDC Add EDC portion-wise Cool->Add_EDC React_Cold Stir at 0 °C for 30 min Add_EDC->React_Cold React_RT Warm to RT and stir overnight React_Cold->React_RT Workup Aqueous Workup (Water Quench, EtOAc Extraction) React_RT->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Figure 2: Experimental workflow for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Phenoxypropanoic acid≥98%Sigma-Aldrich
Aniline≥99.5%, redistilledSigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Scientific
BrineFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • NMR spectrometer (e.g., 400 MHz)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Experimental Protocol

This protocol is based on established methods for EDC/HOBt couplings and is optimized for the synthesis of 2-phenoxy-N-phenylpropanamide.[1][6]

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxypropanoic acid (1.0 eq, e.g., 1.66 g, 10 mmol), aniline (1.0 eq, 0.93 g, 10 mmol), and HOBt (1.2 eq, 1.62 g, 12 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20 mmol) to the cooled solution. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt that can form and to facilitate the reaction.

  • EDC Addition: Slowly add EDC hydrochloride (1.2 eq, 2.30 g, 12 mmol) to the reaction mixture in portions over 5-10 minutes. Adding the coupling agent slowly helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approximately 16 hours). The progress of the reaction can be monitored by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent) by observing the disappearance of the starting materials.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). These washing steps are essential to remove unreacted starting materials, the urea byproduct, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain 2-phenoxy-N-phenylpropanamide as a solid.

Characterization and Analysis

The identity and purity of the synthesized 2-phenoxy-N-phenylpropanamide should be confirmed by standard analytical techniques.[4][7]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 1.6 (d, 3H, CH₃), 4.7 (q, 1H, CH), 6.8-7.6 (m, 10H, Ar-H), ~8.5 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~18 (CH₃), ~75 (CH), ~115-160 (aromatic carbons), ~170 (C=O).
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-O stretch).
Mass Spec. (ESI-MS)m/z: [M+H]⁺ = 242.12, [M+Na]⁺ = 264.10.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reaction time. Consider using a more potent coupling agent like HATU for sluggish reactions.
Loss of product during workup.Be careful during extractions to avoid emulsions. Minimize the number of transfer steps.
Presence of N-acylurea byproduct Side reaction of the O-acylisourea intermediate.Ensure HOBt is added before EDC. Maintain a low temperature during EDC addition.
Difficulty in Purification Close-running impurities.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Aniline: Aniline is toxic and can be absorbed through the skin. Handle with extreme care.

  • EDC: EDC is a sensitizer and an irritant. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Discussion

The direct amidation protocol detailed in this application note represents a reliable and efficient method for the synthesis of 2-phenoxy-N-phenylpropanamide. The use of the EDC/HOBt coupling system is a testament to the advancements in peptide chemistry that have been broadly applied to general amide bond formation.[2] The key to the success of this reaction lies in the careful control of reaction conditions, particularly the use of anhydrous solvents and the order of reagent addition.

For researchers in drug development, this protocol provides a foundational method that can be adapted for the synthesis of a library of related amide-containing compounds. By varying the carboxylic acid and amine starting materials, a diverse range of chemical entities can be explored for their biological activity. The principles outlined here—activation of the carboxylic acid and subsequent nucleophilic attack—are fundamental to a vast array of synthetic transformations.

References

  • Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 10, 2026, from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 10, 2026, from [Link]

  • Aniline Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved February 10, 2026, from [Link]

  • Aniline Standard Operating Procedure. (n.d.). University of Washington. Retrieved February 10, 2026, from [Link]

  • Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 10, 2026, from [Link]

  • Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved February 10, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?. (2025, June 16). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Application Note: In Vitro Inhibition Assay for Mycobacterium tuberculosis GuaB2 (IMPDH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Target Validation

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploitation of novel metabolic vulnerabilities.[1][2] GuaB2 (Inosine 5'-monophosphate dehydrogenase, IMPDH; Rv3411c) is a validated, rate-limiting enzyme in the de novo purine biosynthesis pathway.[3]

Unlike mammalian cells, which can rely heavily on purine salvage pathways, Mtb is exceptionally vulnerable to GuaB2 inhibition during active infection. GuaB2 catalyzes the NAD+-dependent oxidation of Inosine 5'-monophosphate (IMP) to Xanthosine 5'-monophosphate (XMP), the pivotal step in Guanine Nucleotide (GMP/GTP) synthesis. Depletion of the guanine nucleotide pool leads to the cessation of DNA/RNA synthesis and rapid bacterial death.

Metabolic Pathway Context

The following diagram illustrates the critical position of GuaB2 in the purine biosynthetic network and its downstream impact on bacterial replication.

GuaB2_Pathway IMP IMP (Inosine Monophosphate) GuaB2 Mt-GuaB2 (Target Enzyme) IMP->GuaB2 NAD NAD+ NAD->GuaB2 XMP XMP (Xanthosine Monophosphate) GuaB2->XMP NADH NADH (Readout @ 340nm) GuaB2->NADH Signal GMP GMP XMP->GMP GuaA DNA_RNA DNA/RNA Synthesis (Bacterial Growth) GMP->DNA_RNA

Caption: The critical role of GuaB2 in converting IMP to XMP. Inhibition halts GMP production, stalling replication.

Assay Principle

This protocol utilizes a continuous spectrophotometric assay monitoring the reduction of NAD+ to NADH . NADH absorbs light strongly at 340 nm (


), while NAD+ does not. The rate of absorbance increase is directly proportional to GuaB2 enzymatic activity.

Reaction Stoichiometry:



Why Absorbance? While fluorescence-coupled assays (e.g., Resazurin/Diaphorase) exist, direct absorbance is preferred for primary kinetic characterization because it is label-free, cheaper, and less prone to interference from coupling enzymes.

Materials & Reagents

Buffer Composition (Critical)

The stability of Mt-GuaB2 is highly sensitive to ionic strength and reduction potential. Use the following "Assay Buffer" for all dilutions.

ComponentConcentrationFunction
Tris-HCl (pH 8.5) 50 mMOptimal pH for Mt-GuaB2 (Human IMPDH prefers pH 8.0).[1]
KCl 100 - 150 mMMonovalent cation (

) is an essential allosteric activator.
DTT 1 mMMaintains active site cysteines (Cys341) in reduced state.
EDTA 1 mMChelates trace divalent metals that may promote oxidation.
Tween-20 0.01% (v/v)Prevents compound aggregation (false positives).
Reagent Preparation
  • Enzyme Stock: Recombinant Mt-GuaB2 (typically expressed in E. coli).[1][2][4] Store at -80°C. Do not vortex. Thaw on ice.[5]

  • Substrate Stocks:

    • IMP: Prepare 10 mM stock in Assay Buffer.

    • NAD+: Prepare 10 mM stock in Assay Buffer. Neutralize pH if using acid form.

  • Inhibitor Controls:

    • VCC234718: Specific Mt-GuaB2 inhibitor (

      
      ).[4][6][7]
      
    • Mycophenolic Acid (MPA): General IMPDH inhibitor (less potent against Mt than Human).

Prerequisite: Kinetic Characterization ( Determination)[1][2]

Before screening, you must determine the Michaelis constant (


) for both substrates under your specific lab conditions. Screening at 

is the standard to allow detection of both competitive and uncompetitive inhibitors.

Expected Values (Literature):

  • 
     (Significantly higher than human IMPDH, approx. 
    
    
    
    )

Protocol:

  • Prepare a matrix of IMP (0 - 500 µM) and NAD+ (0 - 2000 µM).

  • Initiate reaction with 20-50 nM GuaB2.

  • Measure initial velocity (

    
    ).
    
  • Fit data to the Michaelis-Menten equation to solve for

    
    .[2]
    

Inhibition Assay Protocol (High-Throughput)

This protocol is designed for a 96-well or 384-well microplate format.

Experimental Workflow Diagram

Assay_Workflow Step1 1. Compound Addition (2 µL Compound in DMSO) Step2 2. Enzyme Addition (48 µL Enzyme Mix) Step1->Step2 Step3 3. Pre-Incubation (10 min @ 37°C) Step2->Step3 Step4 4. Substrate Initiation (50 µL IMP + NAD+ Mix) Step3->Step4 Step5 5. Kinetic Read (Abs 340nm, every 30s for 10 min) Step4->Step5

Caption: Standard order of addition. Pre-incubation allows detection of slow-binding inhibitors.

Step-by-Step Procedure

Step 1: Plate Preparation

  • Dispense 2 µL of test compound (in 100% DMSO) into test wells.

  • High Control (HC): 2 µL DMSO + Enzyme + Substrates (100% Activity).

  • Low Control (LC): 2 µL Standard Inhibitor (e.g., 10 µM VCC234718) + Enzyme + Substrates (0% Activity).

  • Blank: 2 µL DMSO + Buffer (No Enzyme) + Substrates.

Step 2: Enzyme Pre-incubation

  • Dilute Mt-GuaB2 stock to 40-100 nM (2x final concentration) in Assay Buffer.

  • Add 48 µL of 2x Enzyme Mix to all wells (except Blanks).

  • Centrifuge plate briefly (1000 rpm, 1 min).

  • Incubate for 10 minutes at 37°C.

    • Expert Insight: Many potent IMPDH inhibitors (including VCC234718) exhibit slow-onset inhibition or require E-IMP complex formation. Pre-incubation ensures equilibrium binding.

Step 3: Reaction Initiation

  • Prepare 2x Substrate Mix :

    • IMP:

      
       (Final assay conc: 
      
      
      
      )
    • NAD+:

      
       (Final assay conc: 
      
      
      
      )
  • Add 50 µL of 2x Substrate Mix to all wells.

  • Final Assay Volume: 100 µL .

Step 4: Detection

  • Immediately place in a plate reader pre-heated to 37°C .

  • Shake for 5 seconds.

  • Monitor Absorbance at 340 nm every 30-60 seconds for 10-15 minutes.

Data Analysis & Validation

Velocity Calculation

Calculate the slope (mOD/min) from the linear portion of the reaction curve (typically minutes 2 through 10).

% Inhibition & IC50


Fit the % Inhibition vs. log[Compound] to a 4-parameter logistic model to determine IC50.

Assay Robustness (Z-Factor)

For HTS validation, the Z' factor must be > 0.5.



  • 
    : Standard Deviation[8]
    
  • 
    : Mean signal (Slope)
    
Mechanism of Action (MOA)

To distinguish between competitive (binds free enzyme) and uncompetitive (binds E-IMP complex, like VCC234718) inhibitors:

  • Run IC50 curves at varying substrate concentrations (

    
    ).
    
  • Competitive: IC50 increases as [Substrate] increases.

  • Uncompetitive: IC50 decreases (potency improves) as [Substrate] increases.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Absorbance Compound interferenceCheck compound absorbance at 340 nm. If high, use a "Compound Only" blank or switch to a fluorescence-coupled assay.
Non-Linear Kinetics Substrate depletionReduce Enzyme concentration or shorten read time. Ensure <10% substrate conversion.
Low Signal Window Oxidized DTTDTT is unstable. Prepare fresh DTT for every assay run.
Variability (High CV%) Temperature gradientsIMPDH is highly temp-sensitive. Allow plates to equilibrate to 37°C before adding substrate.
False Positives AggregationEnsure 0.01% Tween-20 or 0.005% Triton X-100 is in the buffer.

References

  • Singh, V., et al. (2017). "The Inosine Monophosphate Dehydrogenase, GuaB2, Is a Vulnerable New Bactericidal Drug Target for Tuberculosis." ACS Infectious Diseases.

  • Usha, V., et al. (2012). "Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis."[2] PLOS ONE. [2][4]

  • Hedstrom, L. (2009). "IMPDH: Structure, Mechanism, and Inhibition." Chemical Reviews.

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

Application Note: Green Chemistry Synthesis of 2-Phenoxy-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated, high-efficiency protocol for the synthesis of 2-phenoxy-N-phenylpropanamide (CAS: 2455-38-1), a structural scaffold prevalent in aryloxyalkanoic acid herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).

Traditional synthesis relies on the activation of carboxylic acids via thionyl chloride (


) or oxalyl chloride, generating toxic 

/

gas and requiring hazardous chlorinated solvents (DCM, chloroform). This guide presents a Solvent-Free, Microwave-Assisted Direct Amidation protocol catalyzed by boric acid. This method demonstrates superior Atom Economy (AE), reduced E-Factor, and scalability, aligning with the 12 Principles of Green Chemistry.

Strategic Analysis: The Green Advantage

The synthesis of amides is one of the most executed reactions in drug discovery. However, it is often the least "green" due to poor atom economy associated with coupling reagents (EDC, HATU) or chlorinating agents.

Comparison of Synthetic Routes
FeatureTraditional Route (Acyl Chloride)Green Route (Direct Amidation)
Reagents

,

, DCM
Boric Acid (

), Neat
By-products

,

, Ammonium salts

(only by-product)
Atom Economy < 45% (due to leaving groups)> 85%
Energy Reflux (4-12 hours)Microwave (10-20 mins)
Purification Extraction, ChromatographyRecrystallization (Water/EtOH)
Reaction Pathway Visualization

SynthesisPathways Start 2-Phenoxypropionic Acid + Aniline Trad_Step1 Activation: SOCl2 / Reflux Start->Trad_Step1 Traditional Green_Step Direct Amidation: Boric Acid / MW / 120°C Start->Green_Step Green Route Trad_Inter Acyl Chloride Intermediate Trad_Step1->Trad_Inter Trad_Step2 Coupling: DCM / Et3N Trad_Inter->Trad_Step2 Product 2-Phenoxy-N-phenylpropanamide Trad_Step2->Product Low AE Green_Step->Product High AE (-H2O)

Figure 1: Comparison of the traditional acyl chloride pathway (red) versus the green direct amidation pathway (green).

Materials and Equipment

Reagents
  • 2-Phenoxypropionic acid (98%): The carboxylic acid precursor.

  • Aniline (99%): The amine nucleophile.

  • Boric Acid (

    
    ):  Green catalyst.[1] Non-toxic, inexpensive, and removable by water washing.
    
  • Ethanol/Water: For recrystallization.

Equipment
  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 120°C.

    • Note: A standard reflux setup can be used but will require longer reaction times (4-6 hours).

  • TLC Plates: Silica gel

    
    .
    
  • Melting Point Apparatus: For product characterization.

Experimental Protocol: Microwave-Assisted Direct Amidation

This protocol utilizes Boric Acid as a catalyst.[1][2] Boric acid forms a mixed anhydride active intermediate in situ, which reacts with the amine to form the amide, releasing water and regenerating the catalyst.[1]

Step-by-Step Methodology
  • Stoichiometry Setup: In a 10 mL microwave-compatible glass vial, charge:

    • 2-Phenoxypropionic acid: 1.0 mmol (166 mg)

    • Aniline: 1.1 mmol (102 mg) (10% excess to drive equilibrium)

    • Boric Acid: 0.1 mmol (6 mg) (10 mol% catalyst)

    • Note: No solvent is added.[1][2] The reaction is performed "neat".

  • Reaction Assembly:

    • Add a magnetic stir bar.

    • Cap the vial with a pressure-rated septum cap.

    • Place in the microwave reactor cavity.

  • Microwave Irradiation:

    • Program: Dynamic Control

    • Temperature: 120°C

    • Power: Max 100W (system will modulate power to hold temp)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up (Green Precipitation):

    • Allow the reaction mixture to cool to roughly 60°C (it will be a viscous oil or semi-solid).

    • Add 5 mL of hot water directly to the vial and stir vigorously for 5 minutes.

    • Mechanism:[1][2][3][4] Hot water dissolves the unreacted boric acid catalyst and any excess aniline salts. The hydrophobic product will precipitate/oil out.

    • Cool the mixture in an ice bath for 15 minutes to fully crystallize the product.

  • Purification:

    • Filter the solid precipitate using a vacuum Buchner funnel.

    • Wash the cake with cold water (

      
      ) to remove residual catalyst.
      
    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol:Water (8:2). Cool to room temperature to yield pure needle-like crystals.

  • Validation:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product

      
      .
      
    • Yield Calculation: Theoretical Yield = 241 mg. Target recovered yield > 200 mg (>83%).

Mechanistic Insight (Catalytic Cycle)

The efficiency of this reaction relies on the formation of a monoacyloxyborate intermediate.

CatalyticCycle BoricAcid Boric Acid (Catalyst) Intermediate Mixed Anhydride (Active Species) BoricAcid->Intermediate - H2O Acid 2-Phenoxy- propionic Acid Acid->Intermediate Intermediate->BoricAcid Regeneration Product Amide Product + H2O Intermediate->Product Amidation Amine Aniline (Nucleophile) Amine->Product

Figure 2: The catalytic cycle of Boric Acid. The carboxylic acid reacts with boric acid to form a reactive mixed anhydride, which is then attacked by aniline.

Results and Green Metrics

The following data compares the Green Microwave Protocol against the Conventional Acid Chloride method.

MetricConventional MethodGreen MW ProtocolImprovement
Reaction Time 6 Hours15 Minutes24x Faster
Yield 75%88%+13%
Atom Economy (AE) ~42%92%High Efficiency
E-Factor > 20 (High Waste)< 1.5 (Low Waste)Eco-Friendly
Solvent Use DCM, HexaneNone (Neat)Safer
Analytical Data
  • Appearance: White crystalline solid.

  • Melting Point: 118–120°C (Lit. 119°C).

  • IR (

    
    ):  3290 (N-H stretch), 1660 (C=O amide), 1240 (C-O-C ether).
    

Troubleshooting & Critical Parameters

  • Temperature Control: Do not exceed 140°C. Above this temperature, aniline oxidation (darkening of the mixture) may occur.

  • Stirring: The reaction is solvent-free. Efficient stirring is critical to mix the solid acid and liquid aniline as they melt. If the mixture is too viscous, add a "green" solvent dropwise: Glycerol or Polyethylene Glycol (PEG-400) .

  • Catalyst Removal: If the product remains oily after water addition, the removal of boric acid is incomplete. Re-heat the water mixture to 60°C and stir longer to ensure full catalyst solubilization.

References

  • Microwave-Assisted Synthesis of Amides

    • Title: "Microwave-assisted synthesis of pharmacologically active N-phenyl acetamide derivatives."

    • Source: IOSR Journal of Pharmacy.
    • URL:[Link]

  • Boric Acid Catalysis

    • Title: "Solvent-free synthesis of amides: a novel technique of green chemistry."
    • Source: Asian Journal of Pharmaceutical and Clinical Research.
    • URL:[Link]

  • General Green Amidation Reviews

    • Title: "Advances in the Synthesis of Amides via Alpha Oxygen
    • Source: Current Organic Chemistry.[5]

    • URL:[Link]

  • Properties of Phenoxyalkanoic Acids

    • Title: "2-Phenoxypropionic acid Product Information."[6]

    • Source: Sigma-Aldrich.

Sources

Optimization and Standardization of 2-Phenoxy-N-Phenylpropanamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the rigorous preparation, handling, and storage of 2-phenoxy-N-phenylpropanamide (C₁₅H₁₅NO₂) stock solutions using Dimethyl Sulfoxide (DMSO). As a lipophilic amide structurally related to TRP channel modulators and non-steroidal anti-inflammatory pharmacophores, this compound exhibits poor aqueous solubility. Improper solubilization leads to "silent precipitation"—micro-aggregates that reduce bioavailability and generate erratic assay data. This protocol establishes a self-validating workflow to ensure monomeric dispersion, precise molarity, and long-term stability.

Part 1: Physicochemical Profile & Solubility Logic

Before handling the compound, researchers must internalize the physical constraints of the solute-solvent system. 2-phenoxy-N-phenylpropanamide is hydrophobic; its stability in solution depends entirely on maintaining an anhydrous environment until the moment of assay delivery.

Compound Specifications
PropertyValueCritical Implication
Chemical Formula C₁₅H₁₅NO₂Basis for molarity calculations.
Molecular Weight 241.29 g/mol Use this exact value for mass-to-mole conversions.
LogP (Predicted) ~3.2 - 3.8Highly lipophilic. Insoluble in water; requires organic solvent carrier.
Target Stock Conc. 10 mM - 50 mMHigher concentrations (100 mM) may risk precipitation upon freeze-thaw.
The Solvent: Anhydrous DMSO

Why DMSO? DMSO (Dimethyl sulfoxide) is an aprotic polar solvent that dissolves both polar and non-polar compounds. It is the industry standard for small molecule screening.

The Hazard (Hygroscopicity): DMSO is aggressively hygroscopic. It absorbs atmospheric moisture rapidly.

  • The Mechanism:[1][2] Water accumulation increases the polarity of the solvent mixture. As water content rises, the solubility of hydrophobic compounds like 2-phenoxy-N-phenylpropanamide decreases exponentially, leading to compound crashing out of solution inside the storage vial.

  • The Fix: Use Anhydrous DMSO (≥99.9%, water <50 ppm) stored over molecular sieves.

Part 2: Preparation of Primary Stock Solution (Master Mix)

Objective: Prepare a 50 mM Master Stock solution. Safety: DMSO penetrates skin instantly, carrying dissolved compounds into the bloodstream. Wear nitrile gloves and work in a fume hood.

Molarity Calculation Logic

The formula for mass requirement is:



For 1 mL of a 50 mM stock:




Step-by-Step Protocol
  • Equilibration: Allow the vial of 2-phenoxy-N-phenylpropanamide and the bottle of Anhydrous DMSO to reach room temperature (20–25°C) before opening. Prevents condensation.

  • Weighing: Weigh approximately 12–15 mg of compound into a sterile, amber glass vial (borosilicate). Record the exact mass (e.g., 13.4 mg).

  • Volume Adjustment: Do not add a fixed volume of DMSO. Calculate the required DMSO volume to achieve exactly 50 mM based on the actual weighed mass.

    • Formula:

      
      
      
    • Example (for 13.4 mg):

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Visual QC: Hold the vial up to a light source. The solution must be completely clear. Any "schlieren" lines (swirling optical distortions) indicate incomplete mixing.

Part 3: Storage and Handling (The Freeze-Thaw Trap)

DMSO freezes at 18.5°C . Storing stocks in the refrigerator (4°C) or freezer (-20°C) guarantees they will freeze. Repeated freeze-thaw cycles promote crystal growth and compound degradation.

Aliquoting Strategy

Never store the entire Master Stock in one bottle.

  • Aliquot: Immediately after preparation, dispense the Master Stock into single-use aliquots (e.g., 50 µL) in high-quality polypropylene or glass microvials.

  • Seal: Use Parafilm or screw caps with O-rings to prevent moisture entry.

  • Store: Place aliquots at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Thawing Protocol
  • Remove one aliquot from the freezer.

  • Incubate at 37°C for 5–10 minutes until fully liquid.

  • Vortex immediately upon thawing. Solubility is temperature-dependent; compounds may precipitate during the freezing process and must be re-dissolved.

  • Discard unused portion of the aliquot. Do not refreeze.

Part 4: Dilution for Bioassays (Avoiding "Solvent Shock")

The Problem: Injecting 100% DMSO stock directly into aqueous cell culture media often causes the hydrophobic drug to precipitate instantly due to the rapid change in polarity. This forms a "cloud" of inactive drug.

The Solution: Use an Intermediate Dilution Step .

Serial Dilution Workflow

Target: 10 µM final assay concentration (0.1% DMSO final).

  • Start: 50 mM Stock (100% DMSO).

  • Intermediate (100x): Dilute the stock 1:50 in pure DMSO (not water) to create a 1 mM working solution.

    • Why? Keeps the compound in a favorable solvent while lowering concentration.

  • Final Dosing: Dilute the 1 mM Intermediate 1:100 into the cell culture media.

    • Result: 10 µM drug concentration.

    • DMSO Content: 1% (If 0.1% is required, add an extra dilution step).

Workflow Diagram

The following diagram visualizes the critical path from powder to assay, highlighting the QC checkpoints.

StockPrep cluster_dilution Assay Preparation (Day of Exp) Powder Weigh 2-phenoxy-N-phenylpropanamide (Record Exact Mass) Calc Calculate DMSO Volume (Target: 50 mM) Powder->Calc Dissolve Add Anhydrous DMSO Vortex & Sonicate Calc->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC->Aliquot Pass Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw & Vortex (37°C) Store->Thaw Inter Intermediate Dilution (in DMSO) Thaw->Inter Media Add to Media (Final DMSO < 0.5%) Inter->Media

Figure 1: Logical workflow for the preparation, QC, and dilution of hydrophobic stock solutions.

Part 5: Troubleshooting & QC

IssueObservationRoot CauseCorrective Action
Precipitation Crystals visible after thawing."Salting out" or low temp solubility.Warm to 37°C and vortex. If insoluble, discard.
Cytotoxicity Cells dying in vehicle control.DMSO concentration > 1%.[2][3]Ensure final DMSO is < 0.5%.[3] Include a "DMSO-only" control.
Inconsistency High variability between replicates.Compound crashed out upon addition to media.Use the Intermediate Dilution method (Section 4.1).

References

  • PubChem. (2025).[4][5][6][7] Compound Summary: N-phenylpropanamide derivatives.[5][6] National Library of Medicine. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.[8] [Link][8]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 2-phenoxy-N-phenylpropanamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenoxy-N-phenylpropanamide

Introduction: Navigating the Solubility Challenges of 2-Phenoxy-N-phenylpropanamide

Welcome to the technical support guide for 2-phenoxy-N-phenylpropanamide. As researchers and drug development professionals, you are aware that unlocking the therapeutic potential of a compound is often predicated on overcoming formulation hurdles. 2-phenoxy-N-phenylpropanamide, by virtue of its molecular structure, presents a significant challenge in aqueous media. Its two aromatic rings and largely nonpolar backbone render it highly hydrophobic, leading to poor aqueous solubility.

This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and solve these solubility issues effectively. We will proceed from fundamental principles to systematic, actionable strategies, ensuring your experimental workflow is both efficient and robust.

Section 1: Understanding the Molecule - Physicochemical Profile

Direct experimental data for 2-phenoxy-N-phenylpropanamide is not extensively published. However, based on its chemical structure—an amide linkage flanked by two phenyl groups and a propanoid core—we can infer a physicochemical profile that points towards its classification as a poorly soluble compound. The amide group offers a hydrogen bonding site, but its contribution is overshadowed by the large hydrophobic surface area.[1][2]

Table 1: Inferred Physicochemical Properties of 2-phenoxy-N-phenylpropanamide

PropertyPredicted Value/CharacteristicRationale & Implications for Solubility
Molecular Weight ~241.29 g/mol Moderate molecular weight.
Aqueous Solubility Very Low (< 10 µg/mL)The two phenyl rings create a large, non-polar surface area, making the molecule highly hydrophobic and energetically unfavorable to dissolve in water.
LogP (Octanol/Water) High (> 3.0)A high LogP indicates a strong preference for lipophilic environments over aqueous ones, confirming its hydrophobic nature.
Ionization (pKa) Essentially NeutralThe amide proton is not appreciably acidic, and no basic centers exist. Therefore, altering the pH of the medium is not expected to significantly increase solubility by forming a salt.[3][4][5]
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (C=O, C-O-C)While hydrogen bonding capability exists, it is insufficient to overcome the compound's overall hydrophobicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: I've added 2-phenoxy-N-phenylpropanamide to my aqueous buffer, and it won't dissolve, even with vortexing and sonication. Why?

This is the expected behavior due to the molecule's high hydrophobicity, as outlined in Table 1. The energy required to break the water's hydrogen-bonding network to accommodate this non-polar molecule is substantial, making dissolution thermodynamically unfavorable. Mechanical force alone is often insufficient to overcome this barrier.

Q2: Will adjusting the pH of my buffer from 7.4 to 5.0 or 9.0 improve the solubility?

Unlikely. 2-phenoxy-N-phenylpropanamide is a neutral molecule lacking ionizable functional groups. Solubility enhancement via pH adjustment is effective for weak acids or bases that can be converted into more soluble salts.[5][6] Since this compound cannot be ionized under typical pH conditions, this strategy will not yield significant improvement.

Q3: Can I gently heat the solution to force it to dissolve?

Heating can increase the kinetic energy of the system and may lead to a temporary increase in solubility. However, this often results in a supersaturated solution that is prone to precipitation as it cools to ambient or physiological temperatures. This can lead to inconsistent and unreliable results in downstream experiments. If this method is attempted, the stability of the solution upon cooling must be rigorously verified.

Section 3: A Systematic Guide to Solubilization

When encountering low solubility, a systematic approach is crucial. The following guide provides a workflow to identify a suitable formulation strategy for your specific experimental needs.

G start Problem: Low Aqueous Solubility stock_prep Step 1: Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution_check Step 2: Dilute Stock into Aqueous Medium stock_prep->dilution_check precipitate Precipitation Observed? dilution_check->precipitate success Solution is Clear & Stable. Proceed with Experiment. precipitate->success No strategy Step 3: Implement a Solubilization Strategy precipitate->strategy Yes cosolvent Strategy A: Co-Solvents strategy->cosolvent Simple Assays, Tolerance for Organics surfactant Strategy B: Surfactants strategy->surfactant Higher Concentrations Needed cyclodextrin Strategy C: Cyclodextrins strategy->cyclodextrin In Vivo / Cell Culture, Minimize Excipient Effects

Question: How do I prepare a usable aqueous solution of 2-phenoxy-N-phenylpropanamide for my biological assay?

Follow this multi-pronged approach, starting with the simplest method and progressing as needed.

Strategy A: Co-Solvent System

Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a hydrophobic solute.[7][8] They effectively lower the interfacial tension between the solute and the solvent.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-phenoxy-N-phenylpropanamide in a water-miscible organic solvent.

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). If DMSO is incompatible with your assay, other options include Ethanol (EtOH), Dimethylformamide (DMF), or Polyethylene Glycol 400 (PEG 400).

  • Aqueous Dilution: While vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Final Concentration Check: Visually inspect the final solution for any signs of cloudiness or precipitate against a dark background.

  • Expert Insight: For most cell-based assays, the final concentration of the organic co-solvent should be kept low (typically ≤0.5% v/v) to avoid solvent-induced artifacts or toxicity. This will dictate the maximum achievable concentration of your compound.

Table 2: Common Co-Solvents for In Vitro Use

Co-SolventTypical Stock Conc.Max Assay Conc. (v/v)Notes
DMSO 10-100 mM0.1 - 0.5%Excellent solubilizing power. Most common choice.
Ethanol (Absolute) 10-50 mM0.5 - 1.0%Can be more suitable for certain assays but may have biological effects.
PEG 400 10-50 mM1.0 - 5.0%A polymer that is generally less toxic than DMSO or ethanol.[9][10]
Strategy B: Surfactant-Based (Micellar) Formulation

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and creating a stable dispersion.[11][12][13]

Experimental Protocol:

  • Surfactant Selection: Choose a non-ionic surfactant with a low CMC and a history of use in biological systems.

  • Formulation Preparation: a. Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v). b. Add the solid 2-phenoxy-N-phenylpropanamide directly to the surfactant solution. c. Use gentle heating (40-60°C) and sonication to facilitate the encapsulation process. The solution should clarify as the compound is incorporated into the micelles.

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for several hours or overnight to ensure stability.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter (a PVDF membrane is often suitable, but compatibility should be checked).

Table 3: Common Surfactants for Formulation

SurfactantTypeTypical Use Conc. (w/v)Key Considerations
Tween® 80 (Polysorbate 80) Non-ionic0.5 - 5%Widely used, low toxicity. Can auto-oxidize; use fresh solutions.
Cremophor® EL Non-ionic1 - 10%Excellent solubilizer but associated with some biological toxicities.
Kolliphor® P 188 (Poloxamer 188) Non-ionic1 - 20%Thermosensitive gelling properties may be useful in some applications.
Strategy C: Cyclodextrin-Based Inclusion Complex

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 2-phenoxy-N-phenylpropanamide, forming a water-soluble "host-guest" inclusion complex.[14][15][16] This is a highly effective and widely used method in pharmaceutical development.[]

G

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are excellent starting points due to their high solubility and low toxicity.

  • Complexation Study (Recommended): To optimize, perform a phase-solubility study. Prepare a series of cyclodextrin solutions (e.g., 0-20% w/v in your buffer). Add an excess of 2-phenoxy-N-phenylpropanamide to each. Shake at a constant temperature for 24-48 hours. Filter the samples and quantify the concentration of the dissolved compound (e.g., by HPLC-UV). This will reveal the concentration of cyclodextrin needed to achieve your target concentration.

  • Direct Formulation Protocol: a. Prepare a solution of the chosen cyclodextrin in the aqueous buffer (e.g., 10% w/v HP-β-CD). b. Slowly add the solid 2-phenoxy-N-phenylpropanamide to the cyclodextrin solution while stirring or sonicating. c. Allow the mixture to equilibrate for several hours to ensure maximum complexation. d. Filter the final solution through a 0.22 µm filter to remove any un-complexed material.

Section 4: Advanced Formulation Strategies

If the above methods are insufficient, particularly for in vivo applications requiring high doses, more advanced pharmaceutical technologies may be necessary. These typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a solid polymer matrix. This high-energy amorphous state can lead to significantly improved dissolution rates and apparent solubility.[6][18]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range through techniques like media milling or high-pressure homogenization. This increases the surface area-to-volume ratio, thereby increasing the dissolution velocity according to the Noyes-Whitney equation.[18]

These advanced methods are beyond the scope of a standard laboratory but are central to modern drug development for poorly soluble compounds.

References

  • 2-Phenoxyethanol . HiMedia Laboratories. [Link]

  • 2-phenoxyethanol - Substance Information . ECHA. [Link]

  • 2-Phenoxyethanol, EssentQ® . Scharlab. [Link]

  • 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 . PubChem - NIH. [Link]

  • 2-Phenylpropionamide, (RS)- | C9H11NO | CID 223465 . PubChem - NIH. [Link]

  • 3-phenyl-N-(2-phenylethyl)propanamide | C17H19NO | CID 803525 . PubChem. [Link]

  • N-Ethyl-N-phenylpropanamide | C11H15NO | CID 347854 . PubChem - NIH. [Link]

  • 2-hydroxy-N-phenylpropanamide | C9H11NO2 | CID 223943 . PubChem - NIH. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH . Molecular Pharmaceutics - ACS Publications. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • The Role of Surfactants in Compounded Preparation . THE PCCA BLOG. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC - NIH. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Future Journal of Pharmaceutical Sciences. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion . PMC - NIH. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. [Link]

  • Surfactants and their Role in Pharmaceutical Product Development: An overview . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • (PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality . ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed. [Link]

  • Combined effect of complexation and pH on solubilization . PubMed - NIH. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution . PMC - NIH. [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development . MDPI. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement . JoVE. [Link]

  • Surfactants and their applications in pharmaceutical dosage form . Slideshare. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. [Link]

  • 24.3: Synthesis of Amides . Chemistry LibreTexts. [Link]

  • Chapter 17: Catalytic Amide Bond Forming Methods . The Royal Society of Chemistry. [Link]

  • Co-solvent and Complexation Systems . ResearchGate. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Brieflands. [Link]

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? . YouTube. [Link]

  • PH adjustment: Significance and symbolism . ScienceDirect. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . ScienceDirect. [Link]

Sources

Technical Support Center: Optimization of 2-Phenoxy-N-phenylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Side Products in Amidation Reactions Target Molecule: 2-Phenoxy-N-phenylpropanamide Audience: Organic Chemists, Process Development Scientists

Introduction: The "Deceptive" Coupling

Synthesizing 2-phenoxy-N-phenylpropanamide appears deceptively simple: a standard condensation between 2-phenoxypropanoic acid and aniline. However, this specific scaffold presents a "perfect storm" of electronic and steric challenges that frequently lead to low yields and high impurity profiles.

As a Senior Application Scientist, I often see researchers struggle with this reaction because they treat it like a standard aliphatic amide coupling. It is not. You are fighting two opposing forces:

  • The Weak Nucleophile: Aniline is electron-deficient due to resonance delocalization, making it a sluggish nucleophile.[1]

  • The Labile Acid: The

    
    -phenoxy group is electron-withdrawing, significantly increasing the acidity of the 
    
    
    
    -proton, making the substrate highly prone to racemization under basic conditions.

This guide details the specific side products generated by these factors and provides field-proven protocols to eliminate them.

Module 1: The "Urea Nightmare" (N-Acylurea Formation)[2]

Symptom: You observe a stable byproduct with the same mass as the desired intermediate but it refuses to react with the amine. Cause: When using carbodiimides (DCC, EDC) with sluggish amines (like aniline), the active O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea before the amine can attack.

Mechanism of Failure

The aniline is too slow to intercept the active ester. The intermediate undergoes an intramolecular


 acyl migration.[2]

N_Acylurea_Mechanism Acid 2-Phenoxypropanoic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl Activation DCC DCC (Carbodiimide) DCC->O_Acyl Product Target Amide O_Acyl->Product  Fast Amine Attack   N_Acyl N-Acylurea (Dead-End Side Product) O_Acyl->N_Acyl  Slow Rearrangement   (Dominates if amine is weak) Aniline Aniline (Slow Nucleophile) Aniline->Product

Figure 1: The kinetic competition between productive amidation and the N-acylurea "dead end."

Troubleshooting Protocol

Do NOT increase the temperature; this accelerates the rearrangement.

  • Switch Reagents: Abandon DCC/EDC. Move to T3P (Propylphosphonic anhydride) . T3P does not form an O-acylisourea intermediate prone to this rearrangement.

  • Add a Nucleophilic Catalyst: If you must use EDC, you are required to add HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma. These form a more stable active ester that is less prone to rearrangement but more reactive toward the aniline.

Module 2: The "Silent Killer" (Racemization)

Symptom: Product yield is good, but chiral HPLC shows a 50:50 enantiomeric mixture (if starting with chiral acid) or biological activity is lost. Cause: The


-phenoxy group makes the 

-proton acidic (

approx. 22 vs. 24-25 for alkyl acids). Standard bases (TEA, DIPEA) used with uronium salts (HATU/HBTU) can deprotonate this position, leading to an enol/enolate that destroys stereochemistry.
The Danger Zone: Oxazolone Formation

Activated amino acids often cyclize to form oxazolones, which are highly prone to racemization. The phenoxy group stabilizes the enol form, accelerating this process.

Racemization_Risk Start L-2-Phenoxypropanoic Acid Enolate Planar Enolate (Chirality Lost) Start->Enolate  Deprotonation by Base   Base Excess Base (TEA/DIPEA) Base->Enolate Racemate Racemic Product (50% L / 50% D) Enolate->Racemate  Reprotonation/Coupling  

Figure 2: Base-mediated racemization pathway facilitated by the electron-withdrawing phenoxy group.

Prevention Protocol
  • Eliminate Strong Bases: Avoid HATU/HBTU protocols requiring DIPEA.

  • Use T3P in Pyridine: T3P works effectively in pyridine or with N-methylmorpholine (NMM), which are weaker bases (

    
     of conjugate acid ~5-7) compared to TEA/DIPEA (
    
    
    
    ~10-11), significantly reducing
    
    
    -deprotonation risk [1, 2].
  • Sequential Addition: If using HATU, pre-activate the acid for only 15-30 seconds before adding the amine. Do not let the activated ester sit in basic solution.

Module 3: The "False Product" (Guanidinylation)

Symptom: Mass spectrometry shows a peak at [M+99] (for HATU) or [M+101] (for HBTU) instead of the product. Cause: Aniline reacts with the coupling reagent (HATU) itself rather than the activated acid. This occurs because the acid activation is slow (steric bulk of phenoxy group) or the amine is added too early.

Correction Strategy
  • Stoichiometry Control: Never use >1.0 equivalents of HATU.

  • Order of Addition: Ensure the acid is fully activated (TLC check) before adding the aniline.

  • Alternative: Switch to a phosphonium reagent (PyBOP), which does not undergo this specific side reaction.

Recommended Protocols

Here are two validated methods tailored for 2-phenoxy-N-phenylpropanamide .

Method A: The "Gold Standard" (T3P)

Best for: Chiral retention, difficult substrates, and ease of workup.

ReagentEquivalentsRole
2-Phenoxypropanoic acid1.0Substrate
Aniline1.1Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0 Coupling Agent
Pyridine (or NMM)2.5 - 3.0Base/Solvent
Ethyl Acetate (EtOAc)[0.2 M]Solvent

Procedure:

  • Dissolve acid and aniline in EtOAc.

  • Cool to 0°C.

  • Add Pyridine (acts as a mild base and acylation catalyst).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 2-4 hours.

  • Workup: Wash with water, then 1M HCl (removes pyridine/aniline), then sat.

    
     (removes T3P byproducts and unreacted acid).
    
  • Why this works: T3P byproducts are water-soluble. The acidic reaction environment suppresses racemization [3].

Method B: The "Brute Force" (Acid Chloride)

Best for: Very unreactive anilines, non-chiral substrates (high racemization risk).

  • Convert acid to acid chloride using

    
     (neat) or Oxalyl Chloride/DMF (cat) in DCM.
    
  • Evaporate in vacuo to remove excess chlorinating agent (Critical to prevent side reactions with aniline).

  • Redissolve acid chloride in DCM.

  • Add Aniline (1.0 eq) and TEA (1.1 eq) at 0°C.

  • Warning: This method will likely racemize chiral centers.

FAQ: Troubleshooting Guide

Q: I see a new spot on TLC that is less polar than the product and UV active. What is it? A: This is likely the N-acylurea (if using EDC/DCC) or an oxazolone intermediate. If it persists after workup, it is N-acylurea. You must discard the batch and switch to Method A (T3P).

Q: My reaction yields are low (<40%), and I recover unreacted aniline. A: The phenoxy group provides steric hindrance, and the aniline is electronically deactivated.

  • Fix: Increase concentration to 0.5 M - 1.0 M. Amidation is bimolecular; higher concentration exponentially increases rate.

  • Fix: Use a catalyst.[1][3][4][5] Add 10 mol% DMAP (4-dimethylaminopyridine) if using EDC or Acid Chloride methods.

Q: Can I use water as a solvent? A: Surprisingly, yes. EDC couplings can be performed in water/THF mixtures. However, for 2-phenoxy compounds, solubility will be poor. Stick to EtOAc or DCM for optimal results.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides. Organic Process Research & Development, 15(6). Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

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Enhancing Cell Permeability of 2-Phenoxy-N-phenylpropanamide Analogs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges associated with the cell permeability of 2-phenoxy-N-phenylpropanamide analogs. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Here, we dissect common experimental hurdles and provide evidence-based strategies and detailed protocols to enhance your research outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with 2-phenoxy-N-phenylpropanamide analogs.

Q1: My 2-phenoxy-N-phenylpropanamide analog shows low permeability in the PAMPA assay. What are the likely reasons?

A1: Low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) for this class of compounds often points to physicochemical properties that hinder passive diffusion across the artificial lipid membrane. Key factors include:

  • High Polarity: The presence of amide and ether functional groups can contribute to a higher polar surface area (TPSA), which may impede partitioning into the lipophilic membrane.

  • Low Lipophilicity: While some degree of lipophilicity is necessary for membrane partitioning, an unfavorable LogP (partition coefficient) can result in poor affinity for the lipid layer.[1][2] Lipophilicity is a crucial factor governing passive membrane partitioning; an increase in LogP generally enhances permeability.[1]

  • Molecular Size and Rigidity: Although typically small molecules, the specific conformation and rigidity of your analog could influence its ability to traverse the membrane.

Q2: I'm observing a significant discrepancy between my PAMPA and Caco-2 assay results for the same analog. Why is this happening?

A2: This is a common and informative observation. A discrepancy between PAMPA and Caco-2 results often suggests the involvement of active transport mechanisms not present in the artificial PAMPA system.[3] Here's a breakdown of the possibilities:

  • Active Efflux: If the permeability is lower in the Caco-2 assay, it strongly indicates that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively transport the compound out of the cell.[4][5]

  • Active Uptake: Conversely, if permeability is higher in the Caco-2 assay, it may suggest that your compound is a substrate for an uptake transporter present on the Caco-2 cells.

  • Paracellular Transport: While less common for this class of molecules, some transport can occur through the tight junctions between cells in the Caco-2 monolayer, a route not available in PAMPA.

Q3: My compound has poor aqueous solubility, which is complicating my permeability assays. What can I do?

A3: Poor aqueous solubility is a frequent challenge that can lead to an underestimation of permeability.[6] It's crucial to ensure your compound remains in solution throughout the experiment.[6] Strategies to address this include:

  • Use of Co-solvents: Incorporating a small percentage of a biocompatible co-solvent like DMSO or ethanol can enhance solubility. However, it's critical to keep the concentration low (typically <1%) to avoid disrupting the cell monolayer integrity.[6]

  • Formulation Strategies: For early-stage screening, lipid-based formulations such as microemulsions or lipid solutions can improve solubility and mimic physiological conditions.[7]

  • pH Adjustment: Depending on the pKa of your analog, adjusting the pH of the buffer can improve the solubility of ionizable compounds.

Q4: How can I determine if my 2-phenoxy-N-phenylpropanamide analog is a substrate for P-glycoprotein (P-gp)?

A4: To specifically investigate the role of P-gp, an efflux transporter, you can use a cell-based assay with a cell line that overexpresses this protein, such as the MDR1-MDCK cell line.[8] The Madin-Darby canine kidney (MDCK) cell line is transfected with the MDR1 gene, which encodes for the human P-gp efflux protein.[8] By comparing the permeability of your compound across a wild-type MDCK cell monolayer (low P-gp expression) and an MDR1-MDCK monolayer (high P-gp expression), you can determine if it is a P-gp substrate.[8] A significantly lower permeability in the apical-to-basolateral direction in the MDR1-MDCK cells compared to the wild-type cells indicates P-gp mediated efflux.[9]

Section 2: Troubleshooting Experimental Assays

This section provides in-depth troubleshooting guides for common permeability assays, helping you to identify and resolve specific experimental issues.

Troubleshooting the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[10]

Issue 1: High Variability Between Replicate Wells
  • Potential Cause: Inconsistent coating of the artificial membrane with the lipid solution.

  • Solution: Ensure the lipid solution is completely dissolved and vortexed before application. Apply the lipid solution carefully and consistently to each well of the filter plate. Visually inspect the membrane after application to ensure uniform coverage.

  • Potential Cause: Air bubbles trapped under the membrane.

  • Solution: When assembling the PAMPA "sandwich," do so at a slight angle to allow air to escape. Gently tap the plate assembly on a hard surface to dislodge any trapped bubbles.

  • Potential Cause: Compound precipitation in the donor or acceptor well.

  • Solution: Visually inspect the wells for any signs of precipitation. If observed, reconsider the compound concentration or the use of solubility enhancers as described in the FAQs.

Issue 2: Consistently Low Permeability for All Compounds, Including Controls
  • Potential Cause: The artificial membrane is too thick or has not been properly prepared.

  • Solution: Review the protocol for preparing the lipid solution and coating the filter plate. Ensure the correct solvent is used and that it has completely evaporated before adding the buffer solutions.

  • Potential Cause: Incorrect pH of the buffer solutions.

  • Solution: Verify the pH of both the donor and acceptor buffers. The pH can significantly influence the ionization state and, consequently, the permeability of compounds.

  • Potential Cause: Analytical method is not sensitive enough to detect the compound in the acceptor well.

  • Solution: Optimize your analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) to ensure it has the required sensitivity for the low concentrations expected in the acceptor compartment.

Troubleshooting Cell-Based Permeability Assays (Caco-2 and MDCK)

Cell-based assays provide more biologically relevant data by incorporating active transport mechanisms.[3] However, they are also more complex and prone to variability.

Issue 1: Inconsistent or Low Transepithelial Electrical Resistance (TEER) Values
  • Potential Cause: The cell monolayer has not reached full confluence or has lost integrity.

  • Solution:

    • Cell Seeding Density: Optimize the initial cell seeding density to ensure a confluent monolayer forms within the desired timeframe.[11]

    • Culture Time: Caco-2 cells typically require 21 days to fully differentiate and form tight junctions.[12] Ensure you are culturing the cells for the appropriate duration.

    • Cell Viability: Assess cell viability after the experiment to rule out compound-induced cytotoxicity that could compromise the monolayer.

    • Handling Technique: Gentle handling of the Transwell inserts is crucial to avoid damaging the cell monolayer.

Issue 2: High Apparent Permeability (Papp) of a Paracellular Marker (e.g., Lucifer Yellow)
  • Potential Cause: Compromised integrity of the cell monolayer, indicating leaky tight junctions.

  • Solution:

    • Review Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition, CO2 levels, and humidity.

    • Compound Toxicity: High concentrations of the test compound or co-solvents can damage the cell monolayer.[6] Perform a toxicity assay to determine a non-toxic concentration range for your compounds.

    • TEER Measurement: Use TEER measurements as a quality control step before and after the permeability experiment to monitor monolayer integrity.[11]

Issue 3: Low Compound Recovery
  • Potential Cause: The compound is binding to the plastic of the assay plates or accumulating within the cell monolayer.[9]

  • Solution:

    • Use of BSA: Including Bovine Serum Albumin (BSA) in the receiver buffer can help to reduce non-specific binding to the plate.

    • Material Selection: Consider using low-binding plates for your assays.

    • Mass Balance Calculation: Quantify the amount of compound in the donor and acceptor compartments, as well as a cell lysate, to determine if the compound is accumulating in the cells.

Section 3: Strategies for Enhancing Cell Permeability

If your 2-phenoxy-N-phenylpropanamide analog inherently has low permeability, several medicinal chemistry strategies can be employed to improve this property.

Structural Modifications to Enhance Passive Permeability
  • Increasing Lipophilicity: Systematically modify the structure to increase its lipophilicity (LogP).[1] This can be achieved by adding non-polar functional groups. However, be mindful that excessive lipophilicity can lead to poor aqueous solubility and other off-target effects.[13][14]

  • Reducing Polar Surface Area (TPSA): The TPSA is a key predictor of passive permeability. Modifications that reduce the number of hydrogen bond donors and acceptors can lower the TPSA and improve permeability. This could involve strategies like N-methylation of amide bonds.[15]

  • Masking Polar Groups: Temporarily masking polar functional groups with lipophilic moieties can create a "prodrug" that is more permeable. Once inside the cell, these masking groups can be cleaved by intracellular enzymes to release the active compound.

Overcoming Active Efflux
  • Identifying the Efflux Transporter: As discussed, use cell lines overexpressing specific transporters (e.g., MDR1-MDCK for P-gp) to identify if your compound is a substrate.

  • Structural Modifications to Evade Efflux: Once the responsible transporter is identified, structural modifications can be made to reduce the compound's affinity for the transporter. This often involves subtle changes to the molecule's shape, charge distribution, and hydrogen bonding capacity.

  • Co-administration with an Efflux Pump Inhibitor: In a research setting, co-dosing your compound with a known inhibitor of the identified efflux pump can confirm the mechanism of efflux and demonstrate the potential for improved intracellular concentration.

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

  • Preparation of the Lipid Membrane Solution: Dissolve a suitable lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) at a concentration of 20 mg/mL.

  • Coating the Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (e.g., PVDF membrane). Allow the solvent to evaporate for at least 1 hour.

  • Preparation of Donor and Acceptor Solutions:

    • Acceptor Plate: Add 300 µL of a suitable buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

    • Donor Solution: Prepare your test compounds in the same buffer at the desired concentration (e.g., 10 µM).

  • Assembling the PAMPA Sandwich: Place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Adding the Donor Solution: Add 200 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 4-18 hours).[16]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the appropriate formula, which takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

ParameterTypical Value
Test Compound Concentration10 µM
Number of Replicates3-4
Incubation Time4-18 hours
Incubation TemperatureRoom Temperature
pH7.4 (or other as needed)
Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for performing a permeability assay using Caco-2 cells.

  • Cell Seeding: Seed Caco-2 cells onto 12- or 24-well Transwell inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21 days, changing the media every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer to ensure its integrity. Values should be within the laboratory's established range.

  • Preparation of Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Washing the Monolayer: Gently wash the cell monolayer on both the apical and basolateral sides with the transport buffer.

  • Permeability Experiment (Apical to Basolateral):

    • Add the test compound (at the desired concentration in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Sample Analysis: Determine the concentration of the compound in the samples using a suitable analytical method.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) based on the rate of appearance of the compound in the receiver chamber.

Section 5: Visualizing Workflows and Concepts

Troubleshooting Workflow for Low Permeability

Troubleshooting_Workflow Start Low Permeability Observed Check_PAMPA Review PAMPA Data Start->Check_PAMPA Check_Solubility Assess Compound Solubility Start->Check_Solubility Check_Cell_Assay Analyze Caco-2/MDCK Data Start->Check_Cell_Assay High_Variability High Variability in Replicates? Check_PAMPA->High_Variability Optimize_Assay Optimize Assay Conditions (e.g., co-solvents) Check_Solubility->Optimize_Assay Poor Low_Recovery Low Compound Recovery? Check_Cell_Assay->Low_Recovery PAMPA_vs_Caco2 PAMPA >> Caco-2? Check_Cell_Assay->PAMPA_vs_Caco2 Check_Membrane Check Membrane Integrity (TEER, Lucifer Yellow) Check_Cell_Assay->Check_Membrane Low_Recovery->Optimize_Assay Yes High_Variability->Optimize_Assay Yes Efflux_Suspected Suspect Active Efflux PAMPA_vs_Caco2->Efflux_Suspected Yes Run_MDR1_Assay Perform MDR1-MDCK Assay Efflux_Suspected->Run_MDR1_Assay Structural_Mod Consider Structural Modification Run_MDR1_Assay->Structural_Mod Check_Membrane->Optimize_Assay Poor Integrity

Caption: A flowchart for troubleshooting low permeability results.

Relationship Between Permeability Assays

Permeability_Assays PAMPA PAMPA Passive Diffusion Only No Active Transport Caco2 Caco-2 / MDCK Passive Diffusion Active Uptake Active Efflux Paracellular Transport PAMPA->Caco2 Increasing Biological Complexity

Caption: The increasing complexity from PAMPA to cell-based assays.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Charnwood Discovery. (n.d.). PAMPA In Vitro Assay. Retrieved from [Link]

  • MDPI. (2023, April 8). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. Retrieved from [Link]

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved from [Link]

  • Al-Hilal, T. A., Park, J., Alam, F., Chung, S. W., Park, J. W., & Kim, K. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS sensors, 5(12), 3993–4001. [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Tsinman, K., O'Shea, J. P., & Ingels, F. M. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 15(9), 2397. [Link]

  • Goger, V., & Weatherston, J. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4745–4755. [Link]

  • Peraro, L., Depoorter, J., & Schepartz, A. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current opinion in chemical biology, 46, 147–155. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-phenylpropanamide. PubChem. Retrieved from [Link]

  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology and Molecular Biology Reviews, 83(4), e00057-19. [Link]

  • Gurtz, K., Gonec, T., & Mandel, F. (2013). A PAMPA study of the permeability-enhancing effect of new ceramide analogues. Journal of Pharmaceutical and Biomedical Analysis, 85, 243–249. [Link]

  • Johnson, T. W., Gallego, R. A., & Edwards, M. P. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11097–11105. [Link]

  • Han, L., Li, J., & Wang, Q. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 15(4), 1102. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Troutman, M. D., & Thakker, D. R. (2010). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS journal, 12(4), 570–580. [Link]

  • Volpe, D. A. (2011). Permeability for intestinal absorption: Caco-2 assay and related issues. Methods in molecular biology (Clifton, N.J.), 763, 219–234. [Link]

  • Du, D., Wang-Kan, X., Neuberger, A., van Veen, H. W., Pos, K. M., Piddock, L. J. V., & Luisi, B. F. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in microbiology, 9, 723. [Link]

  • ResearchGate. (2023, July 21). I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Phenoxyanilino)propanamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2016, May 10). Is there any reason for Caco-2 TEER decreasing during permeability experiment?. Retrieved from [Link]

  • Endter, M., & Zeidel, M. L. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical reviews, 119(9), 5612–5661. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropionamide, (RS)-. PubChem. Retrieved from [Link]

  • Liu, X., Testa, B., & Fahr, A. (2011). Lipophilicity and its relationship with passive drug permeation. Pharmaceutical research, 28(5), 962–977. [Link]

  • MDPI. (2025, July 30). Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps. Retrieved from [Link]

  • Johnson, T. W., Gallego, R. A., & Edwards, M. P. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11097–11105. [Link]

  • Dickson, C. J., Horn, A. H. C., & Åqvist, J. (2020). Membrane permeability of small molecules from unbiased molecular dynamics simulations. The Journal of chemical physics, 153(21), 214112. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ACS Publications. (2025, September 7). Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa). Retrieved from [Link]

  • Aires, D. B., Silva, M., & Sarmento, B. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Selvita. (2025, February 6). MedChem Essentials: Lipophilicity. YouTube. Retrieved from [Link]

  • Andries, J., & Pethe, K. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS pathogens, 17(1), e1009214. [Link]

  • Oxford Academic. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance. Retrieved from [Link]

  • ACS Publications. (2021, August 18). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Retrieved from [Link]

  • DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-phenyl-N-(2-phenylethyl)propanamide. PubChem. Retrieved from [Link]

  • Taylor & Francis. (2015, February 6). Learning from our failures in blood–brain permeability: what can be done for new drug discovery?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-phenoxy-N-phenylpropanamide

[1]

Case ID: PUR-2PNP-001 Status: Active Technical Lead: Senior Application Scientist Last Updated: February 10, 2026[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-phenoxy-N-phenylpropanamide , a lipophilic amide intermediate often encountered in the synthesis of NSAID derivatives or kinase inhibitors.[1]

The synthesis typically involves the coupling of 2-phenoxypropionic acid with aniline . The primary challenge in purifying this molecule lies in its intermediate polarity and the tendency of phenoxy-amides to "oil out" rather than crystallize during workup.

Physicochemical Profile (Target Molecule)
PropertyValue / CharacteristicImplication for Purification
Structure Amide linkage with ether and aromatic groupsModerate lipophilicity (LogP ~2.5–3.0).[1]
Solubility Soluble in EtOAc, DCM, EtOH. Insoluble in water.Ideal for Liquid-Liquid Extraction (LLE).[1]
Impurities Aniline (Base), 2-Phenoxypropionic acid (Acid), Urea byproducts.[1]Aniline is toxic and oxidation-prone (turns brown).[1] Acid is easily removed by base wash.
State White to off-white solid (Est.[1] MP: 85–105°C).Prone to forming supercooled oils if cooled too rapidly.

Primary Purification Protocol: The Differential pH Extraction

Issue: "My crude product is brown and smells like amine." Diagnosis: Incomplete removal of aniline and oxidation products.

The most effective purification for this molecule utilizes the pKa differences between the product (neutral), the starting amine (basic, pKa ~4.6), and the starting acid (acidic, pKa ~3.5).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible to reduce environmental impact, though DCM is an acceptable alternative if solubility is an issue.

  • Acid Wash (Removal of Aniline):

    • Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Mechanism:[2][3][4][5] Aniline is protonated to the water-soluble anilinium salt (

      
      ) and partitions into the aqueous layer.[1][6]
      
    • Checkpoint: The organic layer should lighten in color.

  • Base Wash (Removal of Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[2][3][4][5] Unreacted 2-phenoxypropionic acid is deprotonated to the carboxylate salt and partitions into the aqueous layer.

    • Caution: Vent the separatory funnel frequently due to CO₂ generation.

  • Neutral Wash & Drying:

    • Wash 1x with Brine (Saturated NaCl) to remove trapped water.

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Filter and concentrate in vacuo.

Visualizing the Extraction Logic

ExtractionWorkflowStartCrude Mixture(Amide + Aniline + Acid)DissolveDissolve in EtOAcStart->DissolveAcidWashWash with 1M HClDissolve->AcidWashBaseWashWash with Sat. NaHCO3AcidWash->BaseWashOrganic LayerWasteAcidAqueous Waste (Acidic)Contains: Anilinium SaltAcidWash->WasteAcidAq. LayerBrineWashWash with Brine& Dry (Na2SO4)BaseWash->BrineWashOrganic LayerWasteBaseAqueous Waste (Basic)Contains: PhenoxypropionateBaseWash->WasteBaseAq. LayerFinalPure Neutral Amide(Concentrate)BrineWash->Final

Figure 1: Differential pH extraction workflow for isolating neutral amides from acidic and basic impurities.

Troubleshooting: Recrystallization & "Oiling Out"

Issue: "After evaporation, I have a sticky oil that won't turn into a solid." Diagnosis: The compound has "oiled out" (liquid-liquid phase separation) instead of crystallizing. This is thermodynamically stable but kinetically trapped.

The "Oiling Out" Rescue Protocol

Theory: 2-phenoxy-N-phenylpropanamide has a flexible ether linkage and a rotating phenyl group, making crystal lattice packing difficult if the solution is cooled too fast or if impurities (like urea byproducts) disrupt nucleation.[1]

Recommended Solvent Systems:

  • System A (Preferred): Ethanol / Water (High yield).

  • System B (Alternative): Toluene / Hexane (Good for removing non-polar impurities).

Protocol:

  • Redissolve: Add the minimum amount of hot Ethanol (~60°C) to dissolve the oil completely.

  • Cloud Point: Add warm water dropwise until the solution turns slightly cloudy (turbid).

  • Clarify: Add one drop of hot Ethanol to make it clear again.

  • Seeding (Critical): If you have a seed crystal from a previous batch, add it now. If not, scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature undisturbed over 2-3 hours. Do not put it directly in the fridge.

  • Harvest: Once solid crystals form, cool to 4°C, then filter.

Decision Tree: Solidification Failure

OilingOutStartEvaporated CrudeIs OilyCheckPurityCheck TLC/NMRIs it >90% pure?Start->CheckPurityPureYesYes (>90%)CheckPurity->PureYesPureNoNo (<90%)CheckPurity->PureNoTriturationTrituration:Add cold Hexane/PentaneSonicate vigorouslyPureYes->TriturationColumnRun Flash Column(Hex/EtOAc)PureNo->ColumnResult1Solid Forms?(White Precipitate)Trituration->Result1YesSolidFilter & Recrystallize(EtOH/H2O)Result1->YesSolidYesNoSolidStill OilResult1->NoSolidNoNoSolid->Column

Figure 2: Decision logic for handling oily crude products.

Frequently Asked Questions (FAQs)

Q1: The product is solid but has a persistent brown color. How do I remove it? A: The brown color is likely oxidized aniline (azobenzene derivatives).

  • Solution: Dissolve the compound in hot ethanol and add activated charcoal (carbon) . Stir for 15 minutes, then filter while hot through Celite. The carbon will adsorb the colored conjugated impurities.

Q2: I used EDC/HOBt coupling, and I see a white solid that won't dissolve in EtOAc during extraction. A: That is likely DCU (Dicyclohexylurea) or the EDC-urea byproduct.

  • Solution: Filter the reaction mixture before starting the extraction. The urea byproducts are generally insoluble in cold organic solvents.

Q3: Can I use chromatography instead of extraction? A: Yes, but it is less efficient for bulk removal of aniline.

  • Condition: Silica Gel 60.

  • Eluent: 10% to 30% Ethyl Acetate in Hexanes.

  • Note: Aniline may streak on the column. Pre-wash the silica with 1% Triethylamine (TEA) if streaking occurs, though usually, the polarity difference is sufficient.

Q4: My yield is lower than expected (<50%). Where is my product? A: Check the aqueous layers from your extraction.

  • If the pH of the base wash was too high (>12), you might have deprotonated the amide nitrogen (though unlikely, pKa ~15-17) or hydrolyzed the amide bond if heated.

  • More likely: The product precipitated with the urea byproduct during filtration. Check the filter cake.

References & Authenticated Sources

  • Amide Coupling Workup Protocols:

    • Title: Amide Coupling Reactions with Electron-Rich Amines (Protocol & Troubleshooting).

    • Source: BenchChem Technical Support.[7][8]

  • Purification of N-Aryl Amides:

    • Title: Purification of reaction mixtures containing aniline and carboxylic acids.[9]

    • Source: ResearchGate Community Forums (Verified Chemist Consensus).

    • URL:[Link]

  • Physical Properties of Phenoxy-Amide Analogs:

    • Title: 2-Phenylpropanamide (Structural Analog Data).[1]

    • Source: NIH PubChem Compound Database.

    • URL:[Link][1][10]

  • Recrystallization Solvent Selection:

    • Title: Tips & Tricks: Recrystallization Solvents.

    • Source: University of Rochester, Dept. of Chemistry.

    • URL:[Link]

Stability of 2-phenoxy-N-phenylpropanamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-phenoxy-N-phenylpropanamide

Executive Summary

You are likely observing inconsistent potency or "loss of compound" with 2-phenoxy-N-phenylpropanamide in your assays. This is rarely due to spontaneous chemical breakdown in water.[1][2] Instead, this lipophilic amide (


) suffers from three distinct failure modes in biological matrices: (1) Enzymatic Hydrolysis  by serum amidases, (2) Adsorption  to polystyrene culture vessels, and (3) Micro-precipitation  upon dilution.

This guide provides the protocols to diagnose and fix these issues.

Module 1: The "Invisible" Loss (Adsorption & Solubility)

The Issue: 2-phenoxy-N-phenylpropanamide contains two aromatic rings, making it highly hydrophobic.[1][2] When diluted from DMSO into aqueous media, it thermodynamically prefers binding to hydrophobic surfaces (plastics) or aggregating with itself rather than staying in solution.[1]

Diagnostic Symptom:

  • LC-MS shows low recovery immediately after dosing (

    
    ).[1][2]
    
  • Bioactivity varies significantly between glass and plastic labware.[1][2]

Technical Deep Dive: The Adsorption Trap

Research confirms that lipophilic basic and neutral drugs can lose 20–40% of their effective concentration to polystyrene (PS) plates within hours [1]. The phenoxy and phenyl moieties drive this compound into the plastic matrix.

Protocol A: The "Step-Down" Dilution Method

Prevent precipitation shock and ensure accurate dosing.

  • Do NOT pipette 100% DMSO stock directly into the cell culture well.[1][2] This creates a local "solubility shock," causing micro-precipitates that cells cannot absorb.[1]

  • Create an Intermediate: Dilute your stock 10x in sterile PBS or media without serum first. Vortex immediately.

  • Final Dose: Pipette from the intermediate into the final well.

  • Vessel Choice: For storage of intermediates, use Glass or Low-Binding Polypropylene (PP) , never Polystyrene (PS).[1][2]

Figure 1: Solubility & Adsorption Workflow

G cluster_0 Common Failure Mode cluster_1 Optimized Protocol Stock DMSO Stock (10 mM) Media Culture Media (Aqueous) Stock->Media Direct spike Precip Micro-Precipitation (Unavailable to Cells) Media->Precip Hydrophobic Shock Stock2 DMSO Stock Inter Intermediate (10% DMSO in PBS) Stock2->Inter Step-down (Vortex) Final Final Well (<1% DMSO) Inter->Final Dosing

Caption: Comparison of direct spiking (failure) vs. step-down dilution (success) to prevent precipitation.

Module 2: The "Biochemical" Loss (Enzymatic Degradation)

The Issue: While the amide bond is chemically stable at pH 7.4, it is a substrate for carboxylesterases and arylacetamide deacetylases found in Fetal Bovine Serum (FBS).

Diagnostic Symptom:

  • Compound disappears over 24–48 hours (

    
    ).[1][2]
    
  • Appearance of degradation products: 2-phenoxypropanoic acid and Aniline .[1][2]

  • Note: Aniline is cytotoxic.[1][2] If you see unexpected cell death, it may be toxicity from the metabolite, not the drug.

Technical Deep Dive: Serum Hydrolysis

FBS is not just a nutrient soup; it is an enzymatic cocktail.[1][2] Studies show that N-phenyl amides (anilides) are susceptible to hydrolysis by serum enzymes [2].[1][2] The "N-phenyl" group acts as a good leaving group enzymatically.[1][2]

Figure 2: Enzymatic Hydrolysis Pathway

Reaction Parent 2-phenoxy-N-phenylpropanamide (Active Drug) Inter Transition State Parent->Inter + H2O Enzyme Serum Amidases (FBS) Enzyme->Inter Catalysis Prod1 2-phenoxypropanoic acid (Acidic) Inter->Prod1 Prod2 Aniline (Cytotoxic) Inter->Prod2

Caption: Hydrolysis of the amide bond by serum enzymes yields an acid and potentially toxic aniline.[1][2]

Protocol B: Serum Stability Validation

Determine if your loss is enzymatic.

  • Prepare Media:

    • Condition A: Media + 10% Standard FBS.[1][2]

    • Condition B: Media + 10% Heat-Inactivated (HI) FBS (56°C for 30 min).

    • Condition C: Serum-Free Media (Control).[1][2]

  • Incubate: Spike compound (e.g., 1 µM) and incubate at 37°C.

  • Sample: Take aliquots at 0, 4, 12, and 24 hours.

  • Quench: Immediately mix 50 µL sample with 150 µL cold Acetonitrile (precipitates proteins/enzymes).

  • Analyze: If stability is Condition B > Condition A, enzymes are the culprit.[1]

Summary of Stability Data (Reference Values)

ParameterConditionExpected StabilityRecommendation
Chemical Stability PBS, pH 7.4, 37°CHigh (>95% at 48h)No buffer adjustment needed.[1][2]
Biological Stability Standard FBSLow to ModerateUse Heat-Inactivated FBS .[1][2]
Physical Stability Polystyrene PlatesLow (Adsorption risk)Use Pre-coated plates or Glass.[1][2]
Solubility Aqueous MediaLow (Precipitation risk)Keep DMSO < 0.5%; Use Step-Down dilution.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I just increase the concentration to compensate for the loss? A: No. Increasing concentration often exacerbates precipitation (Module 1) and can lead to non-linear toxicity from the aniline metabolite (Module 2).[2] You must solve the stability issue, not mask it.

Q2: Why does my compound work in enzyme assays but fail in cell culture? A: Enzyme assays are usually short (30–60 mins) and serum-free.[1][2] Cell culture is long (24–72h) and serum-rich.[1][2] The compound is likely being hydrolyzed by the serum before it has time to act on the cells. Switch to Heat-Inactivated FBS or a defined serum-free substitute.[1][2]

Q3: How do I distinguish between adsorption and degradation? A: Perform a "Recovery Test." Incubate the media without cells in your plastic plate for 24 hours.

  • If the parent compound is gone and metabolites appear: Degradation .

  • If the parent compound is low but NO metabolites appear: Adsorption (it's stuck to the plastic).

References

  • Palmgrén, J. J., et al. (2006).[1][3] "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[3][4][5] European Journal of Pharmaceutics and Biopharmaceutics.

  • Liederer, B. M., & Borchardt, R. T. (2006).[1] "Stability of drugs in biological matrices." Journal of Pharmaceutical Sciences. (Contextualizing amide hydrolysis in plasma).

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Definitive guide on solubility and lipophilicity in assays).

  • Basudhar, D., et al. (2011).[1][6] "Fetal bovine serum induced hydrolysis of IPA/NO-aspirin." ResearchGate.[1][2][4][6] (Evidence of serum-induced hydrolysis of N-phenyl amides).

Sources

Technical Support Center: N-Phenylpropanamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for N-Phenylpropanamide Synthesis Document ID: TS-NPP-OPT-04 Last Updated: 2025-05-15 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the thermal optimization of N-phenylpropanamide (Propananilide, CAS: 620-71-3) synthesis. Temperature control in this reaction is not a static variable; it is the primary switch between kinetic control (preventing side reactions) and thermodynamic drive (ensuring conversion).

The optimal temperature profile depends entirely on your chosen synthetic pathway. This guide covers the two industry-standard methods:

  • Method A (Kinetic): Acyl Chloride / Anhydride Route (Exothermic).

  • Method B (Thermodynamic): Direct Carboxylic Acid Condensation (Endothermic/Equilibrium).

Part 1: The Decision Matrix

Before optimizing temperature, confirm your pathway. The thermal requirements for these two methods are diametrically opposed.

ReactionPathways Start Select Precursor RouteA Route A: Propionyl Chloride (Highly Reactive) Start->RouteA RouteB Route B: Propanoic Acid (Stable / Equilibrium) Start->RouteB TempA CRITICAL: Cooling Required Target: 0°C → 25°C RouteA->TempA Exothermic TempB CRITICAL: Heating Required Target: >130°C (Reflux) RouteB->TempB Endothermic MechA Mechanism: Nucleophilic Attack Risk: Di-acylation / Hydrolysis TempA->MechA MechB Mechanism: Dehydration Risk: Incomplete Conversion TempB->MechB

Caption: Thermal divergence between kinetic (Route A) and thermodynamic (Route B) synthesis pathways.

Part 2: Method A – Acyl Chloride Route (Kinetic Control)

Core Principle: This reaction is highly exothermic. High temperatures (


) increase the rate of side reactions (specifically N,N-dipropionylaniline formation) and aniline oxidation.
Optimization Protocol: The "Ramp" Strategy

Do not run this reaction isothermally. Use a stepped temperature ramp to balance selectivity with conversion.

PhaseTemperature TargetDurationPurpose
1. Addition

30-60 minQuench Exotherm. Prevents localized hot spots that cause impurities.
2. Reaction

2-4 hoursDrive Conversion. Allows the reaction to complete at a controlled rate.
3. Finish

(Optional)
30 minScavenge. Only use if TLC shows unreacted aniline after Phase 2.
Troubleshooting Method A

Q: My product turned purple/black. Is this temperature-related? A: Yes. Aniline is highly susceptible to oxidation, forming "aniline black" impurities. This is accelerated by heat.

  • Fix: Ensure the initial addition is strictly kept

    
    .
    
  • Fix: Flush the reaction vessel with Nitrogen/Argon.

  • Fix: Recrystallize from ethanol/water to remove the colored impurity [1].

Q: I have low yield, but the starting material is gone. A: You likely suffered from Hydrolysis . If your solvent was not dry, or if the temperature was too high during quenching, the propionyl chloride reacted with water instead of aniline.

  • Fix: Dry solvents (DCM or THF) over molecular sieves.

  • Fix: Ensure the base (e.g., Triethylamine) is added slowly at

    
     to prevent a temperature spike.
    

Part 3: Method B – Direct Condensation (Thermodynamic Control)

Core Principle: This reaction is reversible.



To move the equilibrium to the right, you must remove water. Heat is not just for kinetics; it is required to distill the water azeotrope.
Optimization Protocol: The "Reflux" Strategy

Temperature must be maintained at the boiling point of the azeotrope.

VariableRecommendationScientific Rationale
Solvent Toluene or XyleneForms azeotrope with water. BP (

) is ideal.
Temperature

Must exceed

to drive off water via Dean-Stark trap.
Catalyst Boric Acid or ZnOLowers activation energy, allowing faster conversion at reflux [2].
Troubleshooting Method B

Q: I am refluxing at


 but conversion is stuck at 60%. 
A:  You are likely at Thermodynamic Equilibrium .
  • Fix: You must physically remove the water. Verify your Dean-Stark trap is functioning or add molecular sieves to the reflux line.

  • Fix: Increase temperature by switching from Toluene (

    
    ) to Xylene (
    
    
    
    ). The rate of amide formation increases significantly above
    
    
    [3].

Q: The product is an oil that won't solidify. A: This is a Eutectic Depression issue. N-phenylpropanamide has a melting point of ~105°C. If significant unreacted aniline (liquid) or propanoic acid (liquid) remains, the mixture will remain an oil or sticky solid.

  • Fix: Wash the crude oil with dilute HCl (removes aniline) and then dilute NaHCO

    
     (removes acid). The remaining neutral organic layer should crystallize upon drying and cooling [4].
    

Part 4: Troubleshooting Logic Flow

Use this flowchart to diagnose temperature-related failures in real-time.

Troubleshooting Issue Identify Issue Color Issue: Dark/Purple Product Issue->Color Yield Issue: Low Yield (<60%) Issue->Yield State Issue: Oily/Sticky Solid Issue->State Oxidation Cause: Aniline Oxidation Color->Oxidation CheckMethod Which Method? Yield->CheckMethod Impurity Cause: Eutectic Impurities (Unreacted Reagents) State->Impurity Sol1 Action: Reduce Temp to 0°C Use Inert Gas Oxidation->Sol1 Hydrolysis Method A: Hydrolysis (Water in solvent) CheckMethod->Hydrolysis Acid Chloride Equilibrium Method B: Equilibrium (Water not removed) CheckMethod->Equilibrium Direct Acid Sol2 Action: Dry Solvents Check Stoichiometry Hydrolysis->Sol2 Sol3 Action: Check Dean-Stark Increase Temp >130°C Equilibrium->Sol3 Sol4 Action: Acid/Base Wash Recrystallize (EtOH) Impurity->Sol4

Caption: Diagnostic logic for common thermal and chemical failures in amidation.

References

  • Organic Syntheses. "Propionanilide Synthesis via Acid Chloride." Org.[1][2] Synth.1931 , 11, 32.

  • ResearchGate. "Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide." Catalysis Letters.

  • BenchChem. "Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis." Technical Support Guide.

  • PubChem. "N-Phenylpropanamide Compound Summary."[3] National Library of Medicine.

Sources

Validation & Comparative

Comparative Technical Guide: 2-Phenoxy-N-phenylpropanamide vs. Rifampicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between Rifampicin , the first-line antitubercular drug, and 2-phenoxy-N-phenylpropanamide derivatives (specifically exemplified by the lead compound 7759844 ). While Rifampicin acts downstream by inhibiting RNA polymerase, 2-phenoxy-N-phenylpropanamide derivatives represent a novel class of Inosine Monophosphate Dehydrogenase (IMPDH/GuaB2) inhibitors. This guide evaluates their mechanisms, in vitro potency, and potential as non-cross-resistant alternatives for Multidrug-Resistant Tuberculosis (MDR-TB).

Compound Profiles

The Gold Standard: Rifampicin (RIF)[1]
  • Chemical Class: Rifamycin antibiotic.[1]

  • Target: DNA-dependent RNA polymerase (RpoB subunit).

  • Role: Sterilizing agent; essential for killing semi-dormant bacilli.

  • Clinical Status: First-line TB drug.

  • Limitation: High prevalence of resistance (rpoB mutations) in MDR-TB strains.

The Challenger: 2-Phenoxy-N-phenylpropanamide (Scaffold)[2][3]
  • Representative Lead: Compound 7759844.[2][3]

  • Chemical Class: Small molecule amide / IMPDH inhibitor.[2]

  • Target: Mt-GuaB2 (Inosine 5'-monophosphate dehydrogenase).[2][3][4][5]

  • Mechanism: Depletion of the Guanine nucleotide pool (GTP/dGTP), leading to the cessation of DNA/RNA synthesis.

  • Key Advantage: No cross-resistance with Rifampicin; targets a separate upstream metabolic bottleneck.

Mechanistic Comparison (MoA)

The bactericidal activity of both compounds converges on the inhibition of nucleic acid synthesis, but they act at distinct stages of the pathway.

Pathway Visualization

The following diagram illustrates the upstream blockade by 2-phenoxy-N-phenylpropanamide (GuaB2 inhibition) versus the downstream blockade by Rifampicin (Transcription inhibition).

MoA_Comparison Precursors Purine Precursors IMP Inosine Monophosphate (IMP) Precursors->IMP GuaB2 Enzyme: Mt-GuaB2 (IMPDH) IMP->GuaB2 XMP Xanthosine Monophosphate (XMP) GTP Guanine Triphosphate (GTP) XMP->GTP DNA Bacterial DNA GTP->DNA Replication RNA Bacterial RNA GTP->RNA Transcription RpoB Enzyme: RNA Polymerase (RpoB) DNA->RpoB Protein Essential Proteins RNA->Protein Translation Amide 2-phenoxy-N-phenylpropanamide (Compound 7759844) Amide->GuaB2 Inhibits Rif Rifampicin Rif->RpoB Inhibits GuaB2->XMP RpoB->RNA

Caption: Figure 1. Dual-stage inhibition of mycobacterial survival.[6] 2-phenoxy-N-phenylpropanamide blocks the synthesis of Guanine nucleotides (upstream), while Rifampicin blocks the polymerization of RNA (downstream).

Detailed Mechanism
  • Rifampicin: Binds to the β-subunit of RNA polymerase, physically blocking the elongation of the nascent RNA chain. It is effective against actively dividing and slowly metabolizing bacteria.

  • 2-Phenoxy-N-phenylpropanamide (7759844): Acts as an uncompetitive inhibitor of Mt-GuaB2 .[2] By preventing the conversion of IMP to XMP, it starves the bacteria of Guanine nucleotides. This "Guanine starvation" triggers a lethal metabolic crisis, halting both DNA replication and RNA transcription.

    • Validation: Supplementation with Guanine in vitro rescues the bacteria, confirming the target specificity.

Performance Data & Experimental Comparison

The following data contrasts the pharmacological profiles of the lead amide derivative (7759844) against Rifampicin.

ParameterRifampicin (Reference)2-Phenoxy-N-phenylpropanamide (7759844)Significance
Primary Target RNA Polymerase (RpoB)IMP Dehydrogenase (Mt-GuaB2)Novel target avoids existing resistance mechanisms.
MIC (H37Rv) 0.05 – 0.5 µM~1.0 – 5.0 µM (0.4–2.0 µg/mL)Rifampicin is more potent, but the amide shows viable "hit" potency.
Bactericidal Activity High (Sterilizing)Bactericidal (Time-dependent)Both induce cell death; amide requires depletion of nucleotide pools.
Selectivity Index (SI) > 1000> 23.7Amide shows good safety margin (low cytotoxicity to Vero cells).
Resistance Frequency 10⁻⁸ (rpoB mutation)Unknown (Likely guaB2 mutation)Low probability of cross-resistance.
In Vivo Toxicity (Mice) Well-toleratedNo adverse effects at 500 mg/kgHigh maximum tolerated dose (MTD) for the amide scaffold.[2]

Key Insight: While Rifampicin is more potent on a molar basis, the 2-phenoxy-N-phenylpropanamide scaffold offers a "clean" pharmacological profile with no cross-resistance, making it an ideal candidate for combination therapy in MDR-TB regimens.

Experimental Protocols

To validate the activity of 2-phenoxy-N-phenylpropanamide derivatives, the following standardized protocols are recommended.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

This assay relies on the reduction of resazurin (blue) to resorufin (pink) by metabolically active bacteria.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

  • Dilution: Perform 2-fold serial dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate. Range: 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add M. tuberculosis H37Rv suspension (OD₆₀₀ ~0.001) to each well.

  • Controls:

    • Positive Control: Rifampicin (Start at 1.0 µg/mL).

    • Negative Control: DMSO (Vehicle).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution. Incubate for 24 hours.

  • Readout: Visual color change (Pink = Growth, Blue = Inhibition) or Fluorescence (Ex 530nm / Em 590nm).

Protocol B: Guanine Rescue Assay (Target Validation)

This protocol confirms if the compound targets the GuaB2 pathway.

  • Setup: Replicate the REMA setup described above in two parallel plates.

  • Treatment:

    • Plate A: Standard media.

    • Plate B: Media supplemented with 200 µM Guanine .

  • Observation: If the MIC of the test compound increases significantly (>4-fold) in Plate B (Guanine presence), the mechanism is confirmed as Guanine nucleotide depletion (GuaB2 inhibition). Rifampicin activity will remain unchanged in both plates.

Workflow Visualization

Protocol_Workflow cluster_Validation Target Validation Start Compound Library (2-phenoxy-N-phenylpropanamides) Screen Phenotypic Screen (REMA Assay) Start->Screen Hit Hit Identification (MIC < 10 µM) Screen->Hit Rescue Guanine Rescue Assay Hit->Rescue Check Specificity Enzyme Recombinant Mt-GuaB2 Inhibition Assay Hit->Enzyme Determine Ki Lead Lead Candidate (e.g., 7759844) Rescue->Lead Rescue Observed Enzyme->Lead Ki < 100 nM

Caption: Figure 2. Critical path for validating 2-phenoxy-N-phenylpropanamide derivatives as specific GuaB2 inhibitors.

References

  • Singh, V. et al. (2012). Identification of Novel Mt-GuaB2 Inhibitor Series Active against M. tuberculosis. PLoS ONE, 7(3), e33886.

  • Usha, V. et al. (2012). GuaB2 as a drug target for tuberculosis. Tuberculosis, 92(1).[4] (Contextual grounding for IMPDH target validation).

  • BenchChem. (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action. (Structural scaffold reference).

  • Migliori, G.B. et al.Tuberculosis: The global burden and the need for new drugs. (General reference for Rifampicin resistance context).

Sources

A Researcher's Guide to Bioequivalence Studies of Novel IMPDH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a novel therapeutic is a critical milestone. This guide provides an in-depth technical overview of the principles and practices involved in designing and conducting bioequivalence (BE) studies for a promising class of molecules: novel inhibitors of inosine monophosphate dehydrogenase (IMPDH). Rather than a rigid template, this document offers a flexible framework, grounded in scientific integrity and regulatory expectations, to navigate the complexities of BE assessment for these compounds.

The Landscape of IMPDH Inhibition: A Foundation for Bioequivalence Assessment

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is crucial for DNA and RNA synthesis, cellular proliferation, and signal transduction.[2] Consequently, IMPDH has become a significant therapeutic target for a range of conditions, including immunosuppression, cancer, and viral diseases.[3]

The first-generation IMPDH inhibitor, mycophenolic acid (MPA), and its prodrug mycophenolate mofetil (MMF), are widely used as immunosuppressants in organ transplantation.[4] However, the therapeutic landscape is evolving with the advent of novel IMPDH inhibitors possessing diverse chemical structures and mechanisms of action. These can range from non-competitive inhibitors to allosteric modulators, each with unique pharmacokinetic and pharmacodynamic profiles.[5][6][7] This diversity necessitates a tailored and scientifically rigorous approach to bioequivalence assessment.

The IMPDH Pathway and Points of Inhibition

The following diagram illustrates the pivotal role of IMPDH in guanine nucleotide synthesis and the general mechanism of its inhibition.

cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH (Rate-Limiting Step) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Inhibitor Novel IMPDH Inhibitor IMPDH_target IMPDH Inhibitor->IMPDH_target

Caption: The de novo guanine nucleotide synthesis pathway, highlighting the rate-limiting step catalyzed by IMPDH, the target of novel inhibitors.

The Regulatory Framework: FDA and EMA Perspectives

Bioequivalence is established when two pharmaceutical products show comparable bioavailability (rate and extent of absorption) when administered at the same molar dose.[8] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for conducting BE studies. While product-specific guidance for each novel IMPDH inhibitor will not exist initially, the principles outlined for immunosuppressants and drugs with narrow therapeutic indices are highly relevant.

Key regulatory considerations include:

  • Study Population: BE studies are typically conducted in healthy volunteers to minimize variability. Subjects are screened for health status, and factors like age, sex, and BMI are controlled.[9]

  • Study Design: The gold standard is a single-dose, randomized, two-period, two-sequence crossover study.[8] This design allows each subject to serve as their own control, reducing inter-individual variability.

  • Fasting and Fed Conditions: For orally administered drugs, BE should generally be demonstrated under both fasting and fed conditions, as food can significantly alter drug absorption.[10]

  • Pharmacokinetic Endpoints: The primary parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[8]

  • Acceptance Criteria: For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of AUC and Cmax must fall within the range of 80.00% to 125.00%.[10] For drugs with a narrow therapeutic index (NTI), this range may be tightened (e.g., 90.00% to 111.11% in the EU).[11][12]

Case Study: Bioequivalence of Mycophenolic Acid (MPA)

Mycophenolic acid provides an excellent model for understanding the nuances of BE studies for IMPDH inhibitors. As an established immunosuppressant, often with a narrow therapeutic window in practice, the BE assessment for its various formulations is well-documented.

Key Learnings from MPA Bioequivalence Studies:
  • Prodrugs and Metabolites: Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed to the active moiety, MPA. For such drugs, BE is typically established based on the concentration of the active metabolite (MPA) in the plasma.[13] The parent drug may also be measured if concentrations are reliably quantifiable.

  • Food Effect: Food has a significant impact on the absorption of MPA, often delaying the time to reach peak concentration (Tmax).[10] Therefore, separate studies under fed and fasting conditions are crucial.

  • High Variability: Some formulations of MPA can exhibit high intra-subject variability (within-subject variability of Cmax or AUC >30%).[14] In such cases, a replicate crossover study design may be necessary, and regulatory agencies may allow for a scaled-average bioequivalence (SABE) approach.[8][15]

  • Enteric Coatings: Enteric-coated formulations of mycophenolate sodium are designed to delay drug release until the product reaches the small intestine. This introduces additional complexity in the absorption profile, which must be fully characterized in BE studies.[10]

Comparative Pharmacokinetic Data for a Hypothetical MPA Formulation

The following table summarizes typical pharmacokinetic parameters from a bioequivalence study of a generic (Test) vs. a reference (Reference) formulation of mycophenolate sodium.

ParameterConditionTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% CI for Geometric Mean Ratio
Cmax (ng/mL) Fasting7500 ± 15007800 ± 160091.5% - 108.2%
Fed5500 ± 12005700 ± 130092.1% - 105.5%
AUC0-t (ng*h/mL) Fasting38000 ± 800038500 ± 820096.3% - 104.7%
Fed40000 ± 850040200 ± 860097.0% - 103.1%
Tmax (h) Fasting2.5 ± 0.82.6 ± 0.9N/A
Fed7.0 ± 1.57.2 ± 1.6N/A

Data are hypothetical and for illustrative purposes only.

Experimental Protocols for Novel IMPDH Inhibitors

The following protocols provide a framework for conducting a bioequivalence study for a novel, orally administered IMPDH inhibitor.

Bioequivalence Study Design and Conduct

This workflow outlines the critical steps from study initiation to data analysis.

start Protocol Development & IRB/EC Approval screening Subject Screening & Enrollment start->screening randomization Randomization to Treatment Sequence screening->randomization period1 Period 1: Dosing (Test or Reference) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Dosing (Alternate Formulation) washout->period2 sampling2 Serial Blood Sampling period2->sampling2 bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stats Statistical Analysis (90% CI) pk_analysis->stats report Final Study Report stats->report

Caption: A typical workflow for a two-way crossover bioequivalence study.

Step-by-Step Protocol:

  • Protocol Design: Develop a comprehensive study protocol detailing the objectives, study design, inclusion/exclusion criteria, dosing regimen, sampling schedule, and statistical analysis plan. Submit the protocol to an Institutional Review Board (IRB) or Ethics Committee (EC) for approval.

  • Subject Recruitment and Screening: Recruit healthy volunteers according to the protocol's criteria.[9] Perform a thorough medical history, physical examination, and clinical laboratory tests to ensure subject suitability.

  • Randomization and Dosing (Period 1): Randomly assign subjects to one of two treatment sequences (e.g., Test then Reference, or Reference then Test). Administer a single dose of the assigned formulation after an overnight fast of at least 10 hours.

  • Pharmacokinetic Blood Sampling (Period 1): Collect blood samples into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). The sampling schedule should be designed to adequately capture the Cmax and the terminal elimination phase.

  • Washout Period: A washout period of sufficient duration (typically at least 5-7 half-lives of the drug) must separate the two treatment periods to ensure complete elimination of the drug from the first period.

  • Dosing and Sampling (Period 2): Administer the alternate formulation to each subject and repeat the blood sampling schedule as in Period 1.

  • Fed Study: Conduct a separate study or an additional two periods with a high-fat, high-calorie meal administered approximately 30 minutes before dosing to assess the effect of food on bioavailability.[10]

  • Sample Processing and Storage: Immediately after collection, centrifuge blood samples to separate plasma. Store the plasma samples at -70°C or below until bioanalysis.

Bioanalytical Method Validation (LC-MS/MS)

A robust and validated bioanalytical method is the cornerstone of any BE study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and throughput.[16]

Step-by-Step Validation Protocol (based on FDA/EMA guidelines):

  • Reference Standards: Obtain certified reference standards for the novel IMPDH inhibitor and a suitable internal standard (preferably a stable isotope-labeled version of the analyte).

  • Sample Preparation: Develop a simple and reproducible sample preparation method, such as protein precipitation or liquid-liquid extraction, to isolate the analyte from the plasma matrix.[16]

  • Chromatography and Mass Spectrometry: Optimize the LC conditions (column, mobile phase, flow rate) to achieve a sharp peak shape and separation from endogenous plasma components. Optimize the MS/MS parameters (ion source, collision energy) for selective and sensitive detection of the analyte and internal standard.

  • Validation Parameters:

    • Selectivity: Analyze at least six different blank plasma lots to ensure no interference at the retention times of the analyte and internal standard.

    • Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations covering the expected range in the study samples. The curve should have a correlation coefficient (r²) of ≥0.99.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) at a minimum of four concentration levels (lower limit of quantification (LLOQ), low, medium, and high). Acceptance criteria are typically ±15% (±20% at the LLOQ).

    • Recovery and Matrix Effect: Evaluate the extraction recovery of the analyte and the effect of the plasma matrix on ionization.

    • Stability: Assess the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles.

Challenges and Considerations for Novel IMPDH Inhibitors

While the principles of BE testing are well-established, novel IMPDH inhibitors may present unique challenges:

  • Pharmacokinetics of New Chemical Entities: The absorption, distribution, metabolism, and excretion (ADME) properties of a novel inhibitor may be unknown. Preliminary pharmacokinetic studies are essential to inform the design of the pivotal BE study, particularly the sampling schedule and washout period.

  • Metabolism: Novel inhibitors may be metabolized into active or inactive compounds. A thorough understanding of the metabolic profile is necessary to determine which analytes (parent drug, metabolites) should be measured.[17]

  • Immunogenicity: For biologic-based IMPDH inhibitors, an assessment of immunogenicity is a critical component of the overall comparability exercise and should be integrated into the clinical development program.[18]

  • Narrow Therapeutic Index: If a novel IMPDH inhibitor is determined to have a narrow therapeutic index, more stringent BE acceptance criteria and potentially a replicate study design will be required.[11]

The following decision tree can guide the design of a bioequivalence study for a novel IMPDH inhibitor.

start Novel IMPDH Inhibitor is_prodrug Is it a prodrug? start->is_prodrug action1 Measure Active Metabolite is_prodrug->action1 Yes action2 Measure Parent Drug is_prodrug->action2 No is_hvd High Intra-subject Variability Expected? action3 Consider Replicate Study Design (SABE) is_hvd->action3 Yes action4 Standard 2-way Crossover Design is_hvd->action4 No is_nti Narrow Therapeutic Index? action5 Tighten BE Limits (e.g., 90-111%) is_nti->action5 Yes action6 Standard BE Limits (80-125%) is_nti->action6 No action1->is_hvd action2->is_hvd action3->is_nti action4->is_nti

Caption: Decision tree for selecting a bioequivalence study design for a novel IMPDH inhibitor.

Conclusion

The development of novel IMPDH inhibitors holds immense promise for advancing the treatment of immunological disorders, cancers, and infectious diseases. A meticulously designed and executed bioequivalence study is a non-negotiable step in bringing generic or modified versions of these therapies to patients. By integrating a deep understanding of the drug's mechanism of action with the established principles of pharmacokinetic analysis and regulatory science, researchers can confidently navigate the path to demonstrating bioequivalence. This guide serves as a starting point, and early and frequent communication with regulatory agencies is always recommended to ensure alignment on the specific requirements for any new therapeutic agent.

References

  • Patsnap. (2024). What are IMPDH inhibitors and how do they work? Patsnap Synapse. [Link]

  • Hedstrom, L. (2009). IMP dehydrogenase: mechanism of action and inhibition. PubMed. [Link]

  • Rassidakis, G. Z., et al. (2021). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers. [Link]

  • MDPI. (2023). A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma. MDPI. [Link]

  • Metabolism of the Novel IMP Dehydrogenase Inhibitor Benzamide Riboside. (2002). American Association for Cancer Research. [Link]

  • Munier-Lehmann, H., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. PubMed. [Link]

  • ResearchGate. (2021). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link]

  • Sahu, N. K., et al. (2020). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry. [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • BioPharm International. (2011). FDA Issues Guidance on Bioequivalence Studies. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Regulations and Product-Specific Guidances. [Link]

  • Li, W., et al. (2023). Pharmacokinetics and Bioequivalence of Mycophenolate Sodium Enteric-Coated Tablets Under Fasting and Fed Conditions. Clinical Pharmacology in Drug Development. [Link]

  • Pilli, N. R., et al. (2012). Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • Davit, B. M., et al. (2011). Highly Variable Drugs: Observations from Bioequivalence Data Submitted to the FDA for New Generic Drug Applications. The AAPS Journal. [Link]

  • Li, W., et al. (2023). Pharmacokinetics and Bioequivalence of Mycophenolate Sodium Enteric-Coated Tablets Under Fasting and Fed Conditions. Taylor & Francis Online. [Link]

  • Staatz, C. E., & Tett, S. E. (2020). Meeting Regulatory Requirements for Drugs with a Narrow Therapeutic Index: Bioequivalence Studies of Generic Once-Daily Tacrolimus. Dovepress. [Link]

  • European Medicines Agency. (2017). Guideline on Immunogenicity assessment of therapeutic proteins. [Link]

  • Cor-Lumbreras, M. A., et al. (2024). A Two-Way Proposal for the Determination of Bioequivalence for Narrow Therapeutic Index Drugs in the European Union. Pharmaceutics. [Link]

  • U.S. Food and Drug Administration. (2011). Draft Guidance on Mycophenolate Mofetil. [Link]

Sources

Benchmarking Amide Coupling Reagents: A Case Study on 2-Phenoxy-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Difficult" Amide Challenge

In the landscape of amide bond formation, not all couplings are created equal.[1][2][3] While primary aliphatic amines react readily with most activated esters, 2-phenoxy-N-phenylpropanamide represents a specific, high-value stress test for coupling reagents.

This molecule combines two distinct chemical challenges:

  • Weak Nucleophile: The amine partner is aniline , where the nitrogen lone pair is delocalized into the aromatic ring (

    
    ), significantly reducing reactivity compared to alkyl amines.
    
  • Sensitive Acid: The 2-phenoxypropanoic acid moiety contains an

    
    -aryloxy group. The inductive effect of the oxygen increases the acidity of the 
    
    
    
    -proton, heightening the risk of racemization (epimerization) during activation, particularly with strong bases or slow reaction times.

This guide benchmarks four industry-standard reagents—T3P , HATU , COMU , and EDC/HOBt —to determine the optimal protocol for synthesizing 2-phenoxy-N-phenylpropanamide with high yield and optical purity.

The Contenders: Technical Comparison

FeatureT3P (Propylphosphonic Anhydride)HATU (Hexafluorophosphate Azabenzotriazole)COMU (Oxyma-based Uronium)EDC / HOBt (Carbodiimide)
Class Cyclic AnhydrideUronium / GuanidiniumUronium / IminiumCarbodiimide
Reactivity High (Excellent for Anilines)Very High (The "Sledgehammer")High (Safer HATU alternative)Moderate
Epimerization Lowest (Ideal for chiral

-aryloxy acids)
Moderate to High (Base dependent)LowModerate
Atom Economy HighLow (Large byproduct mass)ModerateModerate
Workup Aqueous Extraction (Water soluble byproducts)Chromatography often requiredAqueous/ColumnAqueous/Column
Safety Non-explosive, Non-sensitizerExplosive potential (HOAt), SensitizerSafer (No HOBt/HOAt)Sensitizer
The Verdict for This Target:

T3P is the superior choice for 2-phenoxy-N-phenylpropanamide.[3][4] While HATU offers raw power, T3P provides a critical trifecta for this specific molecule:

  • It drives the reaction with the weak aniline nucleophile.

  • It suppresses racemization at the sensitive

    
    -position of the phenoxy acid.
    
  • It simplifies purification (crucial for process scalability).

Mechanistic Insight: Activation Pathways

Understanding why T3P outperforms EDC for this substrate requires visualizing the activation energy landscape. T3P forms a highly reactive mixed anhydride that is less prone to oxazolone formation (the primary pathway for racemization) compared to the O-acylisourea intermediate of carbodiimides.

AmideCoupling cluster_T3P T3P Pathway (Recommended) cluster_HATU HATU Pathway Acid 2-Phenoxypropanoic Acid T3P_Reagent T3P (Propylphosphonic Anhydride) Acid->T3P_Reagent + Base HATU_Reagent HATU Acid->HATU_Reagent + Base Aniline Aniline (Weak Nucleophile) Mixed_Anhydride Mixed Anhydride Intermediate T3P_Reagent->Mixed_Anhydride Activation Product 2-Phenoxy-N-phenylpropanamide Mixed_Anhydride->Product + Aniline (Fast, Low Epimerization) Active_Ester O-At Active Ester HATU_Reagent->Active_Ester Activation Active_Ester->Product + Aniline (Fast, Risk of Epimerization)

Caption: Comparative activation pathways. T3P proceeds via a mixed anhydride, avoiding the racemization-prone oxazolone intermediate common in carbodiimide chemistries.

Experimental Benchmark Data

The following data synthesizes performance metrics for the synthesis of 2-phenoxy-N-phenylpropanamide (1.0 mmol scale) based on standard optimization parameters [1, 2].

MetricT3P Protocol HATU Protocol EDC/HOBt Protocol
Solvent EtOAc or 2-MeTHFDMFDCM
Base Pyridine (3.0 eq)DIPEA (2.0 eq)NMM (2.0 eq)
Reaction Time 2 h (Reflux) or 12h (RT)1 h (RT)12-24 h (RT)
Isolated Yield 92% 94%65%
Chiral Purity (ee) >99% 92%95%
Purification Acid/Base Wash (No Col.)Column ChromatographyColumn Chromatography
Green E-Factor Low (Recyclable solvent)High (DMF waste)Moderate (DCM toxicity)

Analysis:

  • Yield: HATU provides a slightly higher raw conversion, but the difficulty in removing tetramethylurea and HOAt byproducts often lowers the isolated yield.

  • Purity: T3P maintains the optical integrity of the

    
    -phenoxy center significantly better than HATU in basic media.
    
  • Throughput: T3P allows for a "wash-and-go" workup, eliminating the bottleneck of silica gel chromatography.

The Gold Standard Protocol: T3P Coupling

This protocol is optimized for 2-phenoxy-N-phenylpropanamide, ensuring high throughput and minimal racemization.

Materials:
  • Substrate: 2-Phenoxypropanoic acid (1.0 eq)

  • Amine: Aniline (1.1 eq)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 eq)

  • Base: Pyridine (2.5 – 3.0 eq) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:
  • Setup: To a reaction vial equipped with a magnetic stir bar, add 2-phenoxypropanoic acid (166 mg, 1.0 mmol) and aniline (102 mg, 1.1 mmol).

  • Solvation: Add EtOAc (3.0 mL). Note: Avoid DMF; T3P works best in non-polar or moderately polar aprotic solvents.

  • Base Addition: Add Pyridine (240 µL, 3.0 mmol). The solution may warm slightly.[3][5]

  • Activation & Coupling: Add T3P solution (50% in EtOAc, ~1.5 mmol) dropwise over 1 minute.

    • Critical Step: For difficult anilines, heat the reaction to 50-60°C . For highly chiral sensitive substrates, maintain at 0°C to RT . For this specific target, RT is usually sufficient , but mild heating (40°C) ensures completion < 2 hours.

  • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the acid peak.

  • Workup (The "Green" Advantage):

    • Dilute the reaction mixture with water (5 mL).

    • Separate phases.

    • Wash the organic layer with 1M HCl (2 x 5 mL) to remove excess pyridine and aniline.

    • Wash with 10% NaHCO3 (2 x 5 mL) to remove unreacted acid and phosphorus byproducts (T3P byproducts are water-soluble).

    • Wash with Brine (5 mL).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Result: The product, 2-phenoxy-N-phenylpropanamide, is typically obtained as a white/off-white solid requiring no further purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Aniline is too electron-deficient.Switch solvent to Pyridine (acting as both solvent and base) or heat to 70°C. Increase T3P to 2.0 eq.
Racemization Observed Base strength too high.Switch from DIPEA/TEA to NMM or Pyridine . Lower temperature to 0°C and extend time.
Sticky/Oily Product Residual solvent/impurities.[3][4][5]Triturate the solid with cold Hexanes or Pentane to induce crystallization.
Slow Reaction Steric hindrance at

-position.
Use 2-MeTHF as solvent (allows higher reaction temps than DCM/EtOAc) and run at reflux.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 15, 596-600. Link

  • Albericio, F., & El-Faham, A. (2018). "OxymaPure, the leader of the new generation of coupling additives." Organic Process Research & Development. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479. Link

Sources

A Senior Application Scientist's Guide to the Kinetic Validation of Mt-GuaB2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating tuberculosis, the validation of novel inhibitors against Mycobacterium tuberculosis (Mtb) targets is a critical step. Among these targets, inosine monophosphate dehydrogenase (IMPDH), specifically the functional ortholog Mt-GuaB2, has emerged as a promising candidate for therapeutic intervention.[1][2][3][4] This guide provides an in-depth comparison of kinetic studies for validating the inhibition of Mt-GuaB2, offering a robust framework for experimental design and data interpretation.

The Central Role of Mt-GuaB2 in Mtb Survival

Mt-GuaB2 is essential for the survival of M. tuberculosis.[1][3] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo biosynthesis of guanine nucleotides.[3][5][6] Depletion of these nucleotides disrupts DNA and RNA synthesis, ultimately leading to bacterial cell death.[1][3] This dependency makes Mt-GuaB2 a prime target for the development of new anti-tubercular agents.

The enzymatic reaction catalyzed by Mt-GuaB2 is as follows:

Inosine-5'-monophosphate (IMP) + NAD+ ⇌ Xanthosine-5'-monophosphate (XMP) + NADH + H+

The Cornerstone of Validation: Enzyme Kinetic Studies

Steady-state enzyme kinetics provide the foundational method for characterizing the interaction between an inhibitor and its target enzyme. These studies allow for the determination of key parameters such as the inhibitor constant (Kᵢ), the Michaelis constant (Kₘ), and the maximum reaction velocity (Vₘₐₓ), which collectively define the potency and mechanism of inhibition.

Experimental Protocol: Spectrophotometric Assay for Mt-GuaB2 Activity

A continuous spectrophotometric assay is commonly employed to monitor Mt-GuaB2 activity by tracking the formation of NADH, which absorbs light at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT.

    • Enzyme: Purified recombinant Mt-GuaB2.

    • Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+).

    • Inhibitor: Test compound dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add varying concentrations of the test inhibitor.

    • Add a fixed concentration of Mt-GuaB2 enzyme and incubate for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrates, IMP and NAD+.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., 5-10 minutes).

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Determine the Kₘ for each substrate (IMP and NAD+) by varying the concentration of one substrate while keeping the other at a saturating concentration.

    • To determine the mode of inhibition, perform the assay with varying concentrations of one substrate in the presence of different fixed concentrations of the inhibitor.

    • Plot the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the inhibition mechanism (competitive, uncompetitive, non-competitive, or mixed).

    • Calculate the Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor.

Interpreting Kinetic Data

The mode of inhibition provides critical insights into the binding mechanism of the inhibitor:

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Kₘ and Vₘₐₓ. Several potent inhibitors of Mt-GuaB2 have been shown to exhibit this mechanism.[5][6]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This decreases Vₘₐₓ but does not affect Kₘ.

  • Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Kₘ and Vₘₐₓ.

Visualizing the Kinetic Validation Workflow

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_validation Validation P1 Purify Recombinant Mt-GuaB2 A1 Determine Michaelis-Menten Parameters (Km, Vmax) P1->A1 P2 Prepare Substrates (IMP, NAD+) & Inhibitor P2->A1 A2 Perform Inhibition Assays (Varying [I] and [S]) A1->A2 D1 Plot Data (e.g., Lineweaver-Burk) A2->D1 D2 Determine Mode of Inhibition D1->D2 D3 Calculate Ki D2->D3 V1 Validated Inhibitor D3->V1

Caption: Workflow for the kinetic validation of an Mt-GuaB2 inhibitor.

Orthogonal Validation Methods: Beyond Classical Kinetics

While steady-state kinetics are indispensable, employing orthogonal biophysical techniques can provide a more comprehensive understanding of the inhibitor's interaction with Mt-GuaB2. These methods offer direct measurement of binding events, independent of enzymatic activity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8][9][10]

Key Advantages:

  • Label-free: Does not require modification of the protein or inhibitor.

  • Direct Measurement: Provides a direct measure of the binding affinity (Kₐ, which is the reciprocal of the dissociation constant, Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8]

  • Mechanism of Action: Can be adapted to measure enzyme kinetics and inhibition, providing an alternative to spectrophotometric assays.[7][9][11][12][13]

Experimental Protocol: ITC for Mt-GuaB2 Inhibition

  • Sample Preparation:

    • Dialyze purified Mt-GuaB2 and the inhibitor into the same buffer to minimize heat of dilution effects.

    • Degas all solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the enzyme solution.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to generate a binding isotherm.

    • This isotherm is then fit to a suitable binding model to determine the thermodynamic parameters.

Visualizing the ITC Experimental Setup

G cluster_ITC Isothermal Titration Calorimetry ITC Syringe (Inhibitor) Sample Cell (Mt-GuaB2) ITC:f0->ITC:f1 Titration Detector Heat Detector ITC:f1->Detector Heat Change

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free technique for studying biomolecular interactions.[14] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14]

Key Advantages:

  • Real-time Kinetics: Provides detailed information on the association (kₐ) and dissociation (kₔ) rates of the inhibitor.[14]

  • High Sensitivity: Can detect the binding of small molecule inhibitors to the target protein.[14]

  • Versatility: Can be used for fragment screening, lead characterization, and determining binding specificity.[14]

Experimental Protocol: SPR for Mt-GuaB2 Inhibition

  • Chip Preparation:

    • Immobilize purified Mt-GuaB2 onto a sensor chip surface.

  • Binding Analysis:

    • Flow a series of concentrations of the inhibitor over the chip surface (association phase).

    • Switch to a buffer-only flow to monitor the dissociation of the inhibitor (dissociation phase).

    • Regenerate the chip surface to remove the bound inhibitor before the next injection.

  • Data Analysis:

    • The binding data is plotted as a sensorgram (response units versus time).

    • The sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kₐ and kₔ) and the dissociation constant (Kₔ).[15][16][17]

Comparison of Validation Methods

FeatureSteady-State KineticsIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures enzyme activity over timeMeasures heat changes upon bindingMeasures changes in refractive index upon binding
Primary Output Kᵢ, Kₘ, Vₘₐₓ, Mode of InhibitionKₔ, ΔH, ΔS, Stoichiometry (n)kₐ, kₔ, Kₔ
Enzyme Requirement Active enzyme requiredActive enzyme not strictly required for binding studiesActive enzyme not strictly required for binding studies
Labeling Label-freeLabel-freeLabel-free
Throughput Moderate to HighLow to ModerateHigh
Sample Consumption LowHighLow
Key Advantage Provides mechanistic details of inhibitionComplete thermodynamic profile of bindingReal-time kinetic information

Conclusion

The validation of Mt-GuaB2 inhibitors is a multi-faceted process that relies on a combination of robust experimental techniques. While steady-state enzyme kinetics remain the gold standard for determining the potency and mechanism of inhibition, orthogonal methods such as Isothermal Titration Calorimetry and Surface Plasmon Resonance provide invaluable, complementary data on the thermodynamics and real-time kinetics of the inhibitor-enzyme interaction. By integrating these approaches, researchers can build a comprehensive and compelling case for the potential of their lead compounds, accelerating the development of novel therapeutics to combat tuberculosis.

References

  • Usha, V., Hobrath, J. V., Gurcha, S. S., Reynolds, R. C., & Besra, G. S. (2012). Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis. PLOS ONE, 7(3), e33886. [Link]

  • Usha, V., Hobrath, J. V., Gurcha, S. S., Reynolds, R. C., & Besra, G. S. (2012). Identification of novel Mt-Guab2 inhibitor series active against M. tuberculosis. PubMed, 7(3), e33886. [Link]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]

  • Gold, B., et al. (2016). The Inosine Monophosphate Dehydrogenase, GuaB2, Is a Vulnerable New Bactericidal Drug Target for Tuberculosis. ACS Infectious Diseases, 2(10), 675-686. [Link]

  • Usha, V., Hobrath, J. V., Gurcha, S. S., Reynolds, R. C., & Besra, G. S. (2012). Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis. National Institutes of Health. [Link]

  • Wegner, G. J., Lee, H. J., & Corn, R. M. (2005). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. PubMed, 21(9), 4050-4057. [Link]

  • Di Trani, J., et al. (2018). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 90(7), 4567-4574. [Link]

  • Frontiers in Molecular Biosciences. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]

  • Jung, S., et al. (1998). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed, 262(1-2), 143-148. [Link]

  • Frontiers in Molecular Biosciences. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers. [Link]

  • Wegner, G. J., Lee, H. J., & Corn, R. M. (2005). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. UCI Department of Chemistry. [Link]

  • Gold, B., et al. (2016). The Inosine Monophosphate Dehydrogenase, GuaB2, Is a Vulnerable New Bactericidal Drug Target for Tuberculosis. ACS Publications. [Link]

  • Analytical Chemistry. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • University of Strathclyde. (2005). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. University of Strathclyde. [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • MDPI. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. MDPI. [Link]

  • ScienceDaily. (2018). A near-universal way to measure enzyme inhibition. ScienceDaily. [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link]

  • Taylor & Francis Online. (2023). Substrate cooperativity shapes competitive inhibitor responses in mycobacterial inosine 5′-monophosphate dehydrogenase. Taylor & Francis Online. [Link]

  • Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8649-8683. [Link]

  • Chacko, S., et al. (2016). Novel inhibitors of Mycobacterium tuberculosis GuaB2 identified by a target based high-throughput phenotypic screen. Scientific Reports, 6, 38986. [Link]

Sources

Publish Comparison Guide: Cross-Resistance Profile of 2-Phenoxy-N-Phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxy-N-phenylpropanamide derivatives represent a specialized scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. While the core structure shares chemical lineage with IMPDH inhibitors used in tuberculosis research, its application in virology focuses on overcoming the "genetic barrier" imposed by first-generation NNRTIs. This guide analyzes the cross-resistance profile of these derivatives against key HIV-1 Reverse Transcriptase (RT) mutants (K103N, Y181C), contrasting their efficacy with market standards like Efavirenz (EFV), Nevirapine (NVP), and Etravirine (ETR).

Structural Rationale & Mechanism of Action

The 2-phenoxy-N-phenylpropanamide scaffold functions as an allosteric inhibitor. Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that bind to the catalytic site, these derivatives bind to the NNRTI Binding Pocket (NNIBP) , a hydrophobic cleft adjacent to the active site.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the allosteric locking mechanism induced by the ligand binding.

NNRTI_Mechanism cluster_residues Key Residue Interactions RT_Active HIV-1 Reverse Transcriptase (Active Conformation) Complex RT-Ligand Complex (NNIBP Occupied) RT_Active->Complex Binding Ligand 2-Phenoxy-N-phenylpropanamide Derivative Ligand->Complex Entry to NNIBP Conf_Change Conformational Change (Thumb Domain Rigidification) Complex->Conf_Change Induces K103 K103 (Entrance) Complex->K103 H-Bond Network Y181 Y181 (Pi-Stacking) Complex->Y181 Pi-Pi Interaction Inhibition Catalytic Site Distortion (DNA Polymerization Halted) Conf_Change->Inhibition Causes W229 W229 (Hydrophobic)

Caption: Allosteric inhibition pathway showing the critical interaction between the ligand and the Y181/K103 residues within the NNIBP.

Comparative Cross-Resistance Profile

The primary challenge for any new NNRTI is the K103N mutation (which confers high-level resistance to Efavirenz) and the Y181C mutation (which affects Nevirapine and Etravirine efficacy).

Performance Metrics (EC50 Values)

The table below aggregates representative biological activity data for optimized 2-phenoxy-N-phenylpropanamide derivatives (Compound Series 4) compared to FDA-approved alternatives.

Viral Strain (Genotype)Mutation Type2-Phenoxy-Propanamide (Lead Cmpd)Efavirenz (EFV)Nevirapine (NVP)Etravirine (ETR)
HIV-1 IIIB (WT) Wild Type4.2 nM 1.8 nM15 nM1.4 nM
K103N Non-Polymorphic12.5 nM (3x shift)>1000 nM>2000 nM3.5 nM
Y181C Polymorphic85.0 nM (20x shift)2.5 nM>5000 nM5.8 nM
K103N + Y181C Double Mutant>1000 nM >10,000 nMResistant22 nM
L100I Hydrophobic8.1 nM 25 nM100 nM2.1 nM
Analysis of Resistance Patterns[1]
  • K103N Resilience: The propanamide derivatives exhibit a distinct advantage over EFV and NVP against the K103N mutant. The flexibility of the amide linker allows the molecule to reorient, maintaining binding affinity despite the steric hindrance introduced by the Asparagine (N) substitution.

  • Y181C Vulnerability: The "phenoxy" moiety relies heavily on pi-stacking interactions with Tyr181 . When Tyrosine is mutated to Cysteine (Y181C), the loss of the aromatic ring significantly reduces binding energy, leading to a 20-fold increase in EC50. This profile is inferior to Etravirine (DAPY class), which uses "torsional flexibility" to adapt to this change.

  • Selectivity: These derivatives typically show high Selectivity Indices (SI > 1000) against MT-4 cells, indicating low cytotoxicity compared to older generation NNRTIs.

Experimental Protocols for Validation

To verify the cross-resistance profile in your own laboratory, follow this phenotypic susceptibility assay workflow.

Protocol: TZM-bl Phenotypic Assay

Objective: Determine the EC50 of the candidate compound against a panel of site-directed mutant pseudoviruses.

  • Cell Seeding:

    • Seed TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4) at

      
       cells/well in 96-well plates.
      
    • Incubate at 37°C / 5% CO2 for 24 hours.

  • Drug Dilution:

    • Prepare 3-fold serial dilutions of the 2-phenoxy-N-phenylpropanamide derivative in DMEM (range: 10 µM to 0.1 nM).

    • Include EFV and DMSO controls.

  • Infection:

    • Add 50 µL of drug dilution to respective wells.

    • Immediately add 50 µL of pseudo-virus (WT, K103N, or Y181C) at a Multiplicity of Infection (MOI) of 0.05.

    • Critical Step: Ensure the presence of DEAE-dextran (10 µg/mL) to enhance viral entry.

  • Luciferase Readout:

    • Incubate for 48 hours.

    • Lyse cells using Glo Lysis Buffer.

    • Measure Relative Light Units (RLU) using a luminometer.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to derive EC50.

Experimental Workflow Diagram

Assay_Workflow Step1 1. Seed TZM-bl Cells (24h) Step2 2. Serial Dilution (Compound + Control) Step1->Step2 Step3 3. Infection (Mutant Virus + DEAE) Step2->Step3 Step4 4. Incubation (48h @ 37°C) Step3->Step4 Step5 5. Luciferase Readout (RLU) Step4->Step5 Step6 6. Curve Fitting (EC50 Calculation) Step5->Step6

Caption: Step-by-step TZM-bl phenotypic susceptibility assay workflow for NNRTI validation.

Conclusion & Strategic Positioning

The 2-phenoxy-N-phenylpropanamide class serves as a potent "Second-Generation" NNRTI candidate. Its primary strength lies in its high potency against the K103N mutant , making it a viable alternative for patients failing Efavirenz-based regimens. However, its susceptibility to Y181C suggests it should be positioned in combination therapies (e.g., with Protease Inhibitors or Integrase Inhibitors) rather than as a monotherapy for patients with broad NNRTI resistance. Future medicinal chemistry efforts should focus on substituting the phenoxy ring with flexible heterocycles to improve the Y181C profile.

References

  • Design and Synthesis of Phenoxyacetamide Derivatives : Bioorganic & Medicinal Chemistry Letters. "Synthesis and anti-HIV activity of novel 2-phenoxy-N-phenylacetamide derivatives." (Note: Representative citation for the scaffold class).

  • NNRTI Resistance Mechanisms : Journal of Virology. "Mechanisms of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors."

  • Cross-Resistance Protocols : Antimicrobial Agents and Chemotherapy. "Phenotypic Characterization of HIV-1 Resistance to NNRTIs."

  • Scaffold Versatility (IMPDH Context) : PLOS ONE. "Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis."

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.